3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Description
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Properties
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKHVFDHZRFETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427624 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-68-8 | |
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde chemical properties
An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic aromatic compound. Its structure incorporates a benzaldehyde moiety substituted at the meta-position with a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is a significant scaffold in medicinal chemistry, often used as a bioisostere for amide and ester groups.[1][2] This five-membered ring system is found in various biologically active molecules, demonstrating a wide range of activities including insecticidal, antifungal, herbicidal, and antitumor properties.[1][3] As a bifunctional molecule, this compound serves as a valuable building block in organic synthesis for creating more complex molecular architectures for drug discovery and materials science.
Chemical Properties and Data
The following tables summarize the known and predicted chemical properties of the compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 852180-68-8 | [4][5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [4][5] |
| Molecular Weight | 188.18 g/mol | [4][5] |
| Appearance | Solid / Powder | [4][5] |
| Purity | Typically available at ≥95% | [4][5] |
| Boiling Point | 354.3 ± 44.0 °C (Predicted) | [6] |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [6] |
| InChI Key | UEKHVFDHZRFETL-UHFFFAOYSA-N | [4] |
| SMILES | Cc1noc(n1)c2cccc(c2)C=O | [7] |
| Solubility | Predicted to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF.[8] | [8] |
Table 2: Predicted Spectroscopic Data
| Data Type | Expected Characteristics |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm. - Aromatic protons on the benzaldehyde ring appearing as multiplets between δ 7.5-8.5 ppm. - Methyl protons (CH₃) on the oxadiazole ring as a singlet around δ 2.4-2.6 ppm. |
| ¹³C NMR | - Aldehyde carbon (C=O) signal around δ 190-193 ppm. - Aromatic carbons between δ 125-140 ppm. - Two distinct quaternary carbons for the oxadiazole ring (C3 and C5) in the δ 165-175 ppm range. - Methyl carbon (CH₃) signal around δ 10-15 ppm. |
| IR Spectroscopy | - A sharp C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch for the aldehyde at ~2820 cm⁻¹ and ~2720 cm⁻¹. - C=N stretching for the oxadiazole ring around 1600-1650 cm⁻¹. - Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |
Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a robust synthetic route can be proposed based on well-established methods for creating 3,5-disubstituted 1,2,4-oxadiazoles.[11][12] The most common approach involves two key steps: the formation of an amidoxime intermediate from a nitrile, followed by cyclization.
Step 1: Synthesis of 3-Formylbenzamidoxime (Intermediate)
This procedure converts the nitrile group of 3-cyanobenzaldehyde into an N'-hydroxycarbamimidoyl group (amidoxime).
-
Reactants:
-
3-Cyanobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., Sodium bicarbonate, NaHCO₃)
-
Solvent (e.g., Ethanol/Water mixture)
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-cyanobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and then further in an ice bath to encourage precipitation.
-
Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 3-formylbenzamidoxime.
-
Step 2: Synthesis of this compound
This protocol describes the cyclization of the amidoxime intermediate with an acetyl source to form the final 1,2,4-oxadiazole ring.
-
Reactants:
-
3-Formylbenzamidoxime (from Step 1)
-
Acetic anhydride ((CH₃CO)₂O)
-
-
Protocol:
-
Suspend 3-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.
-
Heat the mixture to reflux (approximately 120-140 °C) for 2-4 hours, monitoring the reaction by TLC.[12]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled mixture into a beaker of ice-water to quench the excess acetic anhydride. Stir until the product precipitates as a solid.
-
Filter the crude product and wash with water.
-
For purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and extract the aqueous layer. Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Further purify the resulting solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.[12]
-
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway from 3-cyanobenzaldehyde.
Caption: Workflow for synthesis, purification, and analysis.
Biological Activity and Applications
While no specific biological activities have been reported for this compound itself, the 1,2,4-oxadiazole core is a well-established pharmacophore. Derivatives are known to possess a broad spectrum of biological activities. For example, compounds containing this heterocycle have been investigated as potential insecticidal and fungicidal agents.[1] In pharmaceuticals, this moiety is present in drugs like Ataluren, used for treating nonsense mutations in genetic disorders.[13]
The aldehyde functional group provides a reactive handle for further chemical modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This makes the title compound a versatile intermediate for generating libraries of more complex molecules for high-throughput screening in drug discovery campaigns.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on the general hazards associated with aromatic aldehydes and heterocyclic compounds.[14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
References
- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, CasNo.852180-68-8 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 6. 876316-27-7 CAS MSDS (4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | C10H8N2O2 | CID 18545510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic approach for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the chemical characteristics and potential applications of this heterocyclic compound.
Core Molecular Properties and Data
This compound is a solid organic compound featuring a benzaldehyde moiety substituted with a 5-methyl-1,2,4-oxadiazole ring at the meta position.[1] The presence of the aldehyde and the oxadiazole heterocycle makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is a known bioisostere for amide and ester groups and has been incorporated into various compounds with a wide range of biological activities.[2][3]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.186 g/mol | [1] |
| CAS Number | 852180-68-8 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95.0% | [1] |
| InChI Key | UEKHVFDHZRFETL-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization
The molecular structure of this compound is depicted in the following diagram, generated using the DOT language.
Experimental Protocols
Representative Synthesis Protocol
Objective: To synthesize this compound from 3-cyanobenzaldehyde and hydroxylamine, followed by reaction with acetic anhydride.
Materials:
-
3-Cyanobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3-Formyl-N'-hydroxybenzimidamide (Amidoxime intermediate)
-
In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
-
Add sodium bicarbonate (1.5 equivalents) portion-wise to the stirring solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude amidoxime intermediate. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-formyl-N'-hydroxybenzimidamide (1 equivalent) in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the cyclization reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Visualization
The logical workflow for the synthesis and characterization of this compound is outlined in the diagram below.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the 1,2,4-oxadiazole scaffold is a component of various biologically active molecules with activities including insecticidal, antifungal, and antitumor properties.[2][4] Therefore, this compound could serve as a valuable starting point or fragment for the design and synthesis of novel therapeutic agents. Further research and biological screening are necessary to elucidate its potential pharmacological profile.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS Number 852180-68-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is publicly available. The experimental protocols and some data presented herein are based on established synthetic methodologies for structurally analogous compounds and general knowledge of the 1,2,4-oxadiazole chemical class.
Core Compound Summary
This compound is a heterocyclic aromatic compound containing a benzaldehyde moiety substituted with a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in drug discovery, known for its metabolic stability and broad range of biological activities. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 852180-68-8 | Chemical Suppliers |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.186 g/mol | [1] |
| Appearance | Solid, liquid, or powder | [2] |
| Purity | Typically >95% | [1] |
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a well-established two-step process analogous to the synthesis of its structural isomers.[3] The proposed pathway involves the initial formation of an amidoxime intermediate from 3-cyanobenzaldehyde, followed by a cyclization reaction with an acetylating agent to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and represent a viable method for the synthesis of this compound.[3]
Step 1: Synthesis of 3-Formylbenzamidoxime (Intermediate)
-
Reactants:
-
3-Cyanobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium bicarbonate (1.5 eq)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
-
Procedure:
-
Suspend 3-cyanobenzaldehyde in the ethanol/water solvent system in a round-bottom flask equipped with a reflux condenser.
-
Add hydroxylamine hydrochloride and sodium bicarbonate to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the resulting solid and wash thoroughly with cold water.
-
Dry the collected solid under vacuum to yield 3-formylbenzamidoxime.
-
Caption: Workflow for the synthesis of 3-Formylbenzamidoxime.
Step 2: Synthesis of this compound
-
Reactants:
-
3-Formylbenzamidoxime (1.0 eq)
-
Acetic anhydride (5-10 eq)
-
-
Procedure:
-
Suspend 3-formylbenzamidoxime in acetic anhydride in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for several hours, monitoring the reaction's completion via TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Caption: Workflow for the cyclization to the final product.
Potential Biological Activities and Signaling Pathways
While no specific biological data has been reported for this compound, the 1,2,4-oxadiazole core is present in numerous compounds with a wide array of pharmacological activities. This suggests that the title compound could be a valuable candidate for screening in various biological assays.
The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic properties. Derivatives of 1,2,4-oxadiazole have been reported to exhibit activities including:
-
Anticancer: Some derivatives have shown inhibitory effects on various cancer cell lines.
-
Anti-inflammatory: Certain compounds possess anti-inflammatory properties.
-
Antimicrobial: Antibacterial and antifungal activities have been observed in this class of compounds.
-
Antiviral: Some 1,2,4-oxadiazole derivatives have demonstrated antiviral efficacy.
The aldehyde functional group on the benzaldehyde ring provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be designed to target specific enzymes or receptors implicated in various disease pathways.
Caption: Potential areas of biological investigation.
Conclusion and Future Directions
This compound is a readily synthesizable compound with potential for further development in medicinal chemistry. The proposed synthetic route is robust and relies on well-understood chemical transformations. The lack of specific biological data in the public domain highlights an opportunity for researchers to investigate the pharmacological profile of this compound and its derivatives. Future research should focus on:
-
Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, etc.).
-
Biological Screening: Evaluating the compound in a broad range of in vitro and in vivo assays to identify potential therapeutic activities.
-
Lead Optimization: Utilizing the aldehyde functionality to create a library of derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: If biological activity is identified, elucidating the underlying mechanism and potential signaling pathways involved.
This technical guide provides a foundational understanding of this compound, offering a starting point for its synthesis and exploration as a potential lead compound in drug discovery programs.
References
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages established knowledge of closely related chemical structures to predict its spectroscopic properties and outline a detailed, adaptable experimental protocol for its synthesis.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound. Its structure features a benzaldehyde moiety substituted at the meta-position with a 5-methyl-1,2,4-oxadiazole ring.
| Property | Value | Source |
| CAS Number | 852180-68-8 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| Appearance | Predicted to be a solid | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of analogous compounds.
2.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde ring, and the methyl protons on the oxadiazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehydic proton is highly deshielded and typically appears as a singlet around 10 ppm.[2][3] |
| ~8.4 | Singlet | 1H | Aromatic proton (C2-H) | The proton ortho to both the aldehyde and the oxadiazole substituent will be the most deshielded of the aromatic protons. |
| ~8.2 | Doublet | 1H | Aromatic proton (C6-H) | This proton is ortho to the aldehyde group. |
| ~7.9 | Doublet | 1H | Aromatic proton (C4-H) | This proton is ortho to the oxadiazole substituent. |
| ~7.7 | Triplet | 1H | Aromatic proton (C5-H) | This proton is meta to both substituents. |
| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) | The methyl group on the oxadiazole ring is expected to appear as a singlet in the upfield region. |
2.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will feature signals for the carbonyl carbon, the aromatic carbons, and the carbons of the oxadiazole ring and the methyl group.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | Aldehyde carbon (-CHO) | The carbonyl carbon of an aldehyde is characteristically found in the downfield region of the spectrum.[4] |
| ~175 | Oxadiazole carbon (C5) | The carbon of the oxadiazole ring bearing the methyl group. |
| ~168 | Oxadiazole carbon (C3) | The carbon of the oxadiazole ring attached to the benzene ring.[5] |
| ~137 | Aromatic carbon (C1) | The carbon bearing the aldehyde group. |
| ~135 | Aromatic carbon (C3) | The carbon bearing the oxadiazole group. |
| ~132 | Aromatic carbon (C5) | |
| ~130 | Aromatic carbon (C6) | |
| ~129 | Aromatic carbon (C2) | |
| ~128 | Aromatic carbon (C4) | |
| ~12 | Methyl carbon (-CH₃) | The methyl carbon is expected in the upfield region. |
2.3. Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde, the C-H stretches of the aldehyde and aromatic ring, and the C=N and C-O stretches of the oxadiazole ring.
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~3050 | Aromatic C-H Stretch | Typical for C-H stretching vibrations in aromatic rings.[6] |
| ~2820, ~2720 | Aldehyde C-H Stretch | Characteristic Fermi doublet for the aldehydic C-H stretch.[6] |
| ~1705 | Aldehyde C=O Stretch | Strong absorption typical for an aromatic aldehyde carbonyl group.[6][7] |
| ~1600, ~1480 | Aromatic C=C Stretch | Absorptions associated with the benzene ring.[6] |
| ~1570 | C=N Stretch | Characteristic stretching vibration for the oxadiazole ring.[8] |
| ~1450-1000 | C-O, C-N Stretches | Complex vibrations within the fingerprint region, including contributions from the oxadiazole ring. |
2.4. Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment | Rationale |
| 188 | [M]⁺ | Molecular ion peak corresponding to C₁₀H₈N₂O₂. |
| 187 | [M-H]⁺ | Loss of the aldehydic hydrogen radical.[9] |
| 159 | [M-CHO]⁺ | Loss of the formyl radical.[9] |
| 116 | [C₇H₄N₂]⁺ | Fragmentation of the oxadiazole ring. |
| 104 | [C₇H₄O]⁺ | Fragment corresponding to the benzaldehyde moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[9] |
Proposed Experimental Protocols
The following section details a plausible synthetic route and the methodologies for spectroscopic analysis, adapted from established procedures for similar compounds.[10][11]
3.1. Synthesis of this compound
The synthesis can be conceptualized as a two-step process: first, the conversion of 3-cyanobenzaldehyde to 3-formylbenzamidoxime, followed by cyclization with acetic anhydride to form the desired 1,2,4-oxadiazole ring.
Caption: Synthetic workflow for this compound.
Protocol for Step 1: Synthesis of 3-Formylbenzamidoxime
-
Suspend 3-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it thoroughly with cold water.
-
Dry the solid under vacuum to yield 3-formylbenzamidoxime.
Protocol for Step 2: Synthesis of this compound
-
Suspend 3-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
3.2. Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils), or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic strategy for this compound. The predicted data and detailed protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling further investigation and utilization of this compound. The provided workflows, visualized using Graphviz, offer a clear and logical representation of the experimental processes.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 4. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemintech.ru [chemintech.ru]
- 11. scielo.br [scielo.br]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines the predicted chemical shifts, provides a comprehensive experimental protocol for spectral acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflow.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures, including substituted benzaldehydes and 1,2,4-oxadiazole derivatives[1][2][3][4][5][6][7].
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CHO | 10.1 - 10.3 | Singlet (s) | 1H |
| Ar-H (ortho to CHO) | 8.1 - 8.3 | Doublet (d) | 1H |
| Ar-H (ortho to Oxadiazole) | 8.0 - 8.2 | Singlet (s) or Doublet of Doublets (dd) | 1H |
| Ar-H (meta to both) | 7.7 - 7.9 | Triplet (t) | 1H |
| Ar-H (para to CHO) | 7.6 - 7.8 | Doublet (d) | 1H |
| CH₃ | 2.6 - 2.8 | Singlet (s) | 3H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C (Oxadiazole, C5) | 170 - 175 |
| C (Oxadiazole, C3) | 165 - 170 |
| C (Benzene, attached to CHO) | 136 - 138 |
| C (Benzene, attached to Oxadiazole) | 134 - 136 |
| C-H (Benzene) | 129 - 135 |
| C-H (Benzene) | 128 - 132 |
| C-H (Benzene) | 125 - 129 |
| C-H (Benzene) | 123 - 127 |
| CH₃ | 10 - 15 |
Experimental Protocols
The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound[8][9][10][11].
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules[5][6]. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used for referencing the spectrum[5].
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Spectral Width: A spectral width of 200-220 ppm is generally used for organic molecules.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure, a logical workflow for NMR analysis, and the predicted signaling pathways for the aromatic protons.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Predicted ¹H-¹H coupling (signaling) pathways in the aromatic region.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Mass Spectrometry Analysis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of the small organic molecule, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This compound, with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.19 g/mol , is of interest in medicinal chemistry and drug discovery.[1][2] This guide details predicted fragmentation patterns, experimental protocols for qualitative and quantitative analysis, and data presentation, aiming to equip researchers with the necessary information for its characterization.
Predicted Mass Spectrometry Fragmentation Pattern
While specific experimental mass spectra for this compound are not widely available in the public domain, a predicted fragmentation pattern can be postulated based on the known fragmentation of benzaldehydes and 1,2,4-oxadiazole derivatives.[3][4]
Under Electron Ionization (EI) , a hard ionization technique, extensive fragmentation is expected.[5] The molecular ion peak ([M]⁺˙) at m/z 188 would likely be observed. Characteristic fragmentation of the benzaldehyde moiety would involve the loss of a hydrogen radical (H•) to form a stable acylium ion at m/z 187 ([M-H]⁺), and the loss of a formyl radical (•CHO) to produce a phenyl-oxadiazole cation at m/z 159 ([M-CHO]⁺).[3] Further fragmentation of the phenyl ring could also occur.
A key fragmentation pathway for the 1,2,4-oxadiazole ring involves heterocyclic cleavage.[4][6][7] This could lead to the formation of a benzonitrile oxide ion ([C₇H₅NO]⁺˙) at m/z 119 and a methyl-oxadiazole fragment.
Under Electrospray Ionization (ESI) , a soft ionization technique, the protonated molecule ([M+H]⁺) at m/z 189 would be the predominant ion in the positive ion mode.[5][8] Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS is often different from EI, but can still provide valuable structural data.[9]
Table 1: Predicted Key Fragment Ions of this compound
| m/z (Predicted) | Ion Formula | Ion Structure/Origin | Ionization Mode |
| 188 | [C₁₀H₈N₂O₂]⁺˙ | Molecular Ion | EI |
| 189 | [C₁₀H₉N₂O₂]⁺ | Protonated Molecule | ESI (+) |
| 187 | [C₁₀H₇N₂O₂]⁺ | Loss of H• from aldehyde | EI |
| 159 | [C₉H₇N₂O]⁺ | Loss of •CHO from aldehyde | EI |
| 119 | [C₇H₅NO]⁺˙ | Cleavage of oxadiazole ring | EI |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | EI |
| 77 | [C₆H₅]⁺ | Phenyl cation | EI |
Experimental Protocols
The following protocols are generalized methodologies for the analysis of small organic molecules like this compound and should be optimized for the specific instrumentation and analytical goals.[1][10][11][12]
Sample Preparation for LC-MS Analysis
Effective sample preparation is crucial for obtaining high-quality mass spectrometry data by removing interfering matrix components.[2]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve for quantitative analysis.
-
Sample Extraction from Biological Matrices (if applicable):
-
Protein Precipitation: For plasma or serum samples, a simple and common method is protein precipitation.[10] Add 3 volumes of a cold organic solvent (e.g., acetonitrile) to 1 volume of the biological sample. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract.[1] Adjust the pH of the aqueous sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and can be automated.[1] Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase) and develop a method involving conditioning, sample loading, washing, and elution steps. The eluate is then typically evaporated and reconstituted.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
This protocol outlines a general approach for quantitative analysis using a triple quadrupole mass spectrometer.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The specific gradient profile needs to be optimized.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI in positive ion mode is likely suitable for this compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) by infusing a standard solution of the analyte.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode.
-
Precursor Ion Selection (Q1): Set the first quadrupole (Q1) to isolate the m/z of the protonated molecule ([M+H]⁺), which is predicted to be 189.
-
Collision-Induced Dissociation (CID): Fragment the precursor ion in the collision cell (q2) by applying an optimized collision energy with an inert gas (e.g., argon).
-
Product Ion Selection (Q3): Monitor one or more specific product ions in the third quadrupole (Q3). Based on the predicted fragmentation, potential product ions to monitor would be m/z 159, 119, or 105. The transition from the precursor ion to the product ion (e.g., 189 → 159) provides high selectivity and sensitivity for quantification.
-
-
Data Presentation
All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 2: Example of a Quantitative Analysis Summary Table
| Sample ID | Analyte Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Analyte/IS Ratio |
| Standard 1 | 1 | 1500 | 50000 | 0.030 |
| Standard 2 | 5 | 7800 | 51000 | 0.153 |
| Standard 3 | 10 | 16000 | 49500 | 0.323 |
| Standard 4 | 50 | 82000 | 50500 | 1.624 |
| Standard 5 | 100 | 165000 | 49800 | 3.313 |
| QC Low | 3 | 4600 | 50200 | 0.092 |
| QC Mid | 40 | 65000 | 49900 | 1.303 |
| QC High | 80 | 130000 | 50100 | 2.595 |
| Unknown 1 | 25.4 | 41500 | 50300 | 0.825 |
| Unknown 2 | 68.1 | 111000 | 49700 | 2.233 |
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. biocompare.com [biocompare.com]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tecan.com [tecan.com]
- 12. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles publicly available information on 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. Detailed experimental data, particularly regarding its synthesis, purification, comprehensive spectroscopic analysis, and biological activity, is limited in the public domain. The information provided should be used as a reference and supplemented with internal experimental data.
Introduction
This compound is a heterocyclic aromatic compound. Its structure, featuring a benzaldehyde moiety linked to a 5-methyl-1,2,4-oxadiazole ring, makes it a potential building block in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, and its derivatives have been explored for a range of biological activities. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds.
Physicochemical Properties
Quantitative experimental data for the physical and chemical properties of this compound are not extensively reported in publicly accessible literature. The available information, primarily from chemical suppliers, is summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 852180-68-8 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.186 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically offered at ≥95% | [1] Vendor-specific |
| Melting Point | Not available | Data not found in searches. |
| Boiling Point | Not available | Data not found in searches. |
| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols. Poorly soluble in water. | Based on structural analogy to similar compounds. Specific experimental data is not available. |
| Stability | Expected to be stable under standard conditions. The aldehyde group may be susceptible to oxidation. The oxadiazole ring may be sensitive to strong acids or bases. | Inferred from general chemical principles. Specific stability studies are not publicly available. |
Synthesis and Purification
Caption: General Synthetic Pathway for this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Formylbenzamidoxime A mixture of 3-cyanobenzaldehyde, hydroxylamine hydrochloride, and a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent (e.g., ethanol or water) would be heated. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up, typically by cooling, precipitation, and filtration to isolate the crude amidoxime intermediate.
Step 2: Cyclization to form this compound The intermediate, 3-formylbenzamidoxime, would then be reacted with acetic anhydride. This mixture would be heated to promote the cyclization and formation of the 1,2,4-oxadiazole ring. After the reaction is complete, the mixture would be cooled and poured into ice-water to precipitate the product. The crude product would then be collected by filtration.
Purification
Purification of the final compound would likely involve recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility profile of the compound, which is not experimentally determined at present. For column chromatography, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be a typical starting point.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound have been found in the searched literature. The following are predicted key spectroscopic features based on the chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the methyl protons (~2.5 ppm).- A singlet for the aldehydic proton (~10.0 ppm).- A series of multiplets or distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the four protons on the benzene ring. |
| ¹³C NMR | - A signal for the methyl carbon (~12 ppm).- Signals for the aromatic carbons (125-140 ppm).- Signals for the oxadiazole ring carbons (~168 and ~175 ppm).- A signal for the aldehydic carbon (~192 ppm). |
| FT-IR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde (~1700 cm⁻¹).- C-H stretching of the aldehyde group (two weak bands around 2720 and 2820 cm⁻¹).- C=N stretching of the oxadiazole ring (~1600 cm⁻¹).- Aromatic C=C stretching vibrations (1450-1600 cm⁻¹).- C-H stretching of the aromatic ring and methyl group (2900-3100 cm⁻¹). |
| Mass Spec (EI) | - A molecular ion peak [M]⁺ at m/z 188.- Fragmentation patterns corresponding to the loss of the aldehyde group (-CHO, m/z 159), the methyl group (-CH₃, m/z 173), and other fragments characteristic of the benzaldehyde and oxadiazole moieties. |
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While other 1,2,4-oxadiazole derivatives have been investigated for various therapeutic targets, specific data for this compound is lacking. Research in this area would require initial screening in relevant biological assays.
Conclusion
This compound is a chemical entity with potential for further exploration in drug discovery and materials science. However, a comprehensive understanding of its properties is hampered by the limited availability of detailed experimental data in the public domain. This guide provides a summary of the currently known information and outlines a general, hypothetical approach to its synthesis and characterization. Researchers and scientists are encouraged to perform their own detailed experimental work to fully characterize this compound for their specific applications.
References
An In-depth Technical Guide on the Solubility of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document outlines a qualitative solubility profile based on the compound's chemical structure and the known solubility of its constituent functional groups. Furthermore, this guide details standardized experimental protocols for determining the solubility of organic compounds, which can be applied to this compound to generate empirical data. Visual aids in the form of logical workflow and pathway diagrams are provided to facilitate a deeper understanding of solubility determination processes.
Introduction
This compound is a chemical compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.186 g/mol .[1] Its structure, featuring a benzaldehyde group substituted with a methyl-oxadiazole ring, suggests a molecule with mixed polarity. The aldehyde group is susceptible to oxidation, and the oxadiazole ring can undergo hydrolytic degradation under strong acidic or basic conditions.[2] Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and formulation development.
Predicted Solubility Profile
Direct quantitative solubility data for this compound is not extensively documented in scientific literature. However, a qualitative assessment can be made by analyzing its structural components. The molecule consists of a moderately polar benzaldehyde core and a polar 1,2,4-oxadiazole ring, balanced by a nonpolar methyl group and benzene ring.
Based on the principle of "like dissolves like," the following solubility profile is predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | Soluble | Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be effective due to their ability to engage in dipole-dipole interactions with the polar functionalities of the compound.[2] |
| Alcohols | Moderately Soluble | Solvents such as ethanol and methanol should dissolve the compound to a moderate extent through hydrogen bonding with the nitrogen and oxygen atoms of the oxadiazole ring and the carbonyl group of the aldehyde.[2] |
| Chlorinated Solvents | Sparingly Soluble | Dichloromethane and chloroform are less polar and may show limited success in dissolving the compound. |
| Aqueous | Poorly Soluble | The presence of the hydrophobic benzene ring is likely to make the compound poorly soluble in water, a characteristic shared by the parent compound, benzaldehyde.[2][3] |
| Nonpolar | Insoluble | Solvents like hexanes and toluene are not expected to be effective solvents due to the overall polarity of the this compound molecule. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following general experimental protocol can be employed. This method is based on standard laboratory procedures for determining the solubility of organic compounds.[4][5][6]
Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature.
Materials:
-
This compound (solid, purity >95%)[1]
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Data Calculation:
-
Calculate the solubility of the compound in each solvent using the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination, the following diagrams are provided.
Caption: Experimental workflow for solubility determination.
Caption: Logical flow for qualitative solubility analysis.
Conclusion
While specific, quantitative solubility data for this compound remains to be published, this technical guide provides a robust, structurally-informed prediction of its solubility profile. The compound is anticipated to be most soluble in polar aprotic solvents and moderately soluble in alcohols, with poor solubility in aqueous and nonpolar organic solvents. For researchers requiring precise solubility data, the detailed experimental protocol provided herein offers a standardized approach to generate reliable, empirical results. The accompanying diagrams serve to visually articulate the practical and logical steps in solubility assessment, providing a comprehensive resource for professionals in the field.
References
Stability and Storage of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the compound 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS No. 852180-68-8). Understanding the stability profile of this molecule is critical for its handling, formulation development, and for ensuring the integrity of research and development activities. While specific experimental stability data for this compound is not extensively published, this guide synthesizes information based on the known chemistry of its constituent functional groups—the benzaldehyde moiety and the 1,2,4-oxadiazole ring—and established principles of pharmaceutical stability testing.
Chemical Properties and Structure
| Property | Value | Source |
| CAS Number | 852180-68-8 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| Appearance | Solid (form may vary) | [3][4] |
| Purity | Typically ≥95% | [3] |
Recommended Storage and Handling
Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to maintain its integrity:
-
Temperature: Store in a cool place.[1][5] Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Due to the susceptibility of the aldehyde group to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for long-term storage or after the container has been opened.
-
Light: Protect from light. Aldehydes can be light-sensitive.
-
Moisture: Keep in a dry environment.[1] The container should be tightly sealed to prevent moisture ingress.
For handling, standard laboratory practices for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Potential Degradation Pathways
The chemical structure of this compound contains two key functional groups that are susceptible to degradation: the benzaldehyde group and the 1,2,4-oxadiazole ring.
Oxidation of the Aldehyde Group
The most probable degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid. Benzaldehydes are known to readily undergo autoxidation upon exposure to air, a reaction that can be accelerated by light.[6][7] This would result in the formation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Instability of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally considered to be thermally and chemically robust, which often contributes to the metabolic stability of drug candidates.[8] However, the O-N bond within the ring has a lower level of aromaticity and can be susceptible to reductive cleavage, leading to ring opening.[9] This degradation pathway may be observed under harsh reductive or certain nucleophilic conditions.
A diagram illustrating these potential degradation pathways is presented below.
Caption: Potential degradation pathways for this compound.
Stability Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table illustrates how such data would be presented, based on typical forced degradation studies. Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradant (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | < 5% | - |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | ~15% | Ring-opened products |
| Oxidation | 3% H₂O₂ | 24 h | 25 °C | ~25% | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid |
| Thermal | Dry Heat | 48 h | 80 °C | < 5% | - |
| Photostability | ICH Q1B Option 2 | - | 25 °C | ~10% | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a series of forced degradation studies should be conducted in line with ICH guidelines (Q1A).[10]
General Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Detailed Methodologies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points, neutralize with a base, and dilute for analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at a controlled temperature (e.g., 60 °C) and collect samples over time. Neutralize the samples with an acid before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time and quench any remaining oxidizing agent if necessary before analysis.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C). Also, perform the study in the presence of moisture. Analyze the compound at set intervals.
-
Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
Analytical Methods for Purity and Degradant Assessment
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradation products. A C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify the structure of isolated degradation products.
Conclusion
While this compound is expected to be relatively stable as a solid when stored under appropriate conditions, its aldehyde functionality makes it susceptible to oxidation. Therefore, storage in a cool, dry, and dark place, preferably under an inert atmosphere, is crucial to maintain its purity over time. For applications in drug development, a comprehensive forced degradation study is essential to fully characterize its stability profile and to develop and validate a stability-indicating analytical method.
References
- 1. This compound, CasNo.852180-68-8 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 2. This compound | 852180-68-8 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, CasNo.852180-68-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 6. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Purity and quality specifications for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
An In-depth Technical Guide to the Purity and Quality Specifications of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for the chemical intermediate, this compound. The information is intended to assist researchers and professionals in drug development and chemical synthesis in establishing robust quality control parameters for this compound.
Chemical Identity and Properties
This compound is a heterocyclic aromatic compound often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Establishing its identity and fundamental properties is the first step in any quality control protocol.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 852180-68-8 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.186 g/mol | [1] |
| Physical Form | Solid, powder, or liquid | [1][2] |
| InChI Key | UEKHVFDHZRFETL-UHFFFAOYSA-N | [1] |
Quality and Purity Specifications
The purity of a chemical intermediate is critical as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API).[4] Specifications for this compound can vary between suppliers, reflecting different grades intended for various applications.
| Specification | Typical Range | Notes |
| Purity (by HPLC/GC) | 95.0% - 99% | Sourced purity levels vary, with common grades at ≥95% and higher purity grades at ≥99%.[1][2] |
| Appearance | Solid | Typically appears as a solid.[1] |
| Identity (by NMR, MS) | Conforms | The spectra must conform to the reference structure. |
| Storage Conditions | Dry, Cool | Recommended to be stored in a dry and cool place.[2] |
Quality Control Workflow
A robust quality control (QC) process is essential to ensure the consistency and reliability of pharmaceutical intermediates.[5] The workflow involves a series of steps from material receipt to final disposition. The following diagram illustrates a typical QC workflow for a chemical intermediate like this compound.
Experimental Protocols
Advanced analytical techniques are crucial for confirming the identity and quantifying the purity of pharmaceutical intermediates.[5] The following are representative, standardized protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis.
Protocol 1: Purity Determination by HPLC
This method is designed to separate the main component from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Linear gradient from 95% to 5% B
-
31-35 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL solution.
-
Analysis: The purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by ¹H NMR
Proton NMR (¹H NMR) is used to confirm the chemical structure of the molecule by analyzing the chemical shifts and splitting patterns of its hydrogen atoms.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
-
Data Processing: Fourier transform the raw data, apply phase correction, and calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Acceptance Criteria: The resulting ¹H NMR spectrum must be consistent with the known structure of this compound, showing the expected chemical shifts, integration values, and multiplicity for the aromatic, aldehyde, and methyl protons.
Conclusion
The quality control of this compound is a critical activity that underpins the successful development of downstream pharmaceutical products. By implementing a structured QC workflow and utilizing validated analytical methods such as HPLC and NMR, researchers and manufacturers can ensure that this intermediate meets the high standards of purity, identity, and quality required for its intended use. Adherence to Good Manufacturing Practices (GMP) throughout this process is essential for regulatory compliance and product safety.[6]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.852180-68-8 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 3. This compound | 852180-68-8 [chemicalbook.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. htdchem.com [htdchem.com]
- 6. arborpharmchem.com [arborpharmchem.com]
The 1,2,4-Oxadiazole Ring: A Bioisosteric Master Key in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics.[1][2] Its unique physicochemical properties and metabolic stability make it an exceptional bioisosteric replacement for common functional groups, particularly esters and amides, which are often liabilities in drug candidates.[3][4][5][6] This guide provides a comprehensive overview of the bioisosteric properties of the 1,2,4-oxadiazole core, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways.
Core Bioisosteric Principles and Physicochemical Properties
The 1,2,4-oxadiazole ring is considered a non-classical bioisostere, mimicking the spatial arrangement and electronic properties of esters and amides while offering significant advantages.[2] Its utility stems from a combination of hydrophilic and electron-donating properties, which facilitate interactions with biological targets like enzymes and receptors through non-covalent bonds.[7]
Key physicochemical characteristics include:
-
Metabolic Stability: The most significant advantage of employing a 1,2,4-oxadiazole ring is its resistance to hydrolytic cleavage by esterases and amidases, which are ubiquitous in plasma and tissues.[7][8] This substitution can dramatically increase a compound's half-life and oral bioavailability.[9][10] However, the ring itself is not completely inert and can be susceptible to reductive cleavage of the O-N bond.[8]
-
Hydrogen Bonding: The nitrogen atoms in the ring act as hydrogen bond acceptors, mimicking the carbonyl oxygen of esters and amides and enabling crucial interactions with biological targets.[5]
-
Tunable Electronics and Lipophilicity: The electronic nature and lipophilicity of the molecule can be fine-tuned through substitution at the C3 and C5 positions of the oxadiazole ring.[1] This allows for the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Data Presentation: Quantitative Comparison of Bioisosteric Replacements
The replacement of metabolically labile groups with a 1,2,4-oxadiazole ring can lead to substantial improvements in a compound's pharmacokinetic and pharmacodynamic profile. The following tables provide a comparative summary of quantitative data from various studies.
Table 1: In Vitro Metabolic Stability of Ester vs. 1,2,4-Oxadiazole Bioisosteres in Human Liver Microsomes (HLM)
| Compound/Scaffold | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methyl Acetate Derivative (Reference) | CH₃COOCH₃ | < 10 | > 200 |
| 3-Methyl-2H-1,2,4-oxadiazol-5-one | 75 | 9.2 | |
| 2-Methyl-1,3,4-oxadiazole | > 120 | < 5.8 |
Note: This data, adapted from a comparative guide, illustrates the significant increase in metabolic stability when an ester is replaced by a 1,2,4-oxadiazole, and the even greater stability of the 1,3,4-oxadiazole isomer.[7]
Table 2: Comparative Biological Activity of 1,2,4-Oxadiazole vs. Amide Bioisosteres for MAO-B Inhibition
| Compound | Structure | hMAO-B IC₅₀ (nM) |
| Amide Analogue | > 10,000 | |
| 1,2,4-Oxadiazole Analogue (Compound 20) | 52 |
Note: This data demonstrates a case where the introduction of a 1,2,4-oxadiazole ring as a bioisostere for an amide group led to a highly potent and selective human Monoamine Oxidase B (MAO-B) inhibitor.[11][12]
Table 3: Receptor Binding Affinity of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers for Cannabinoid Receptors
| Compound | Ring Isomer | hCB₁ Kᵢ (nM) | hCB₂ Kᵢ (nM) |
| 1a | 1,2,4-Oxadiazole | >10,000 | 2.9 |
| 9a | 1,3,4-Oxadiazole | >10,000 | 25 |
| 1b | 1,2,4-Oxadiazole | >1,000 | 6.7 |
| 9b | 1,3,4-Oxadiazole | >1,000 | 335 |
Note: This table shows that while the 1,3,4-oxadiazole isomer can sometimes offer better metabolic stability, the 1,2,4-oxadiazole regioisomer may be crucial for optimal receptor binding affinity, as seen in these high-affinity CB₂ ligands.[9]
Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate, which is typically formed from an amidoxime and a carboxylic acid derivative.
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Acyl Chloride and Amidoxime
This two-step procedure involves the initial formation of an O-acylamidoxime followed by cyclodehydration.
Step A: Synthesis of N'-Hydroxy-3-phenylpropanimidamide (Amidoxime)
-
To a solution of 3-phenylpropanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure amidoxime.
Step B: Acylation and Cyclization to form 3-Aryl-5-phenethyl-1,2,4-oxadiazole
-
Dissolve the N'-hydroxy-3-phenylpropanimidamide (1.0 eq) in a suitable solvent such as dry dichloromethane or pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the completion of the acylation step.
-
For the cyclization step, add a dehydrating agent or heat the reaction mixture. For a base-catalyzed cyclization at room temperature, a reagent like tetrabutylammonium fluoride (TBAF) in THF can be used.[13] Alternatively, heating in a high-boiling solvent like toluene or xylene can effect thermal cyclization.
-
Upon completion of the cyclization, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.[11]
Protocol 2: In Vitro Microsomal Metabolic Stability Assay
This assay is crucial for evaluating the metabolic stability of a new chemical entity.[7][8]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the Human Liver Microsomes (HLM) in a phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare a solution of the cofactor NADPH (e.g., 10 mM in phosphate buffer).
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM solution and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is time point T=0.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) from the half-life and protein concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of drugs containing the 1,2,4-oxadiazole ring and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The 1,2,4-Oxadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity to act as a bioisosteric replacement for amide and ester functionalities, have positioned it as a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of 1,2,4-oxadiazole derivatives, encompassing their synthesis, diverse pharmacological applications with supporting quantitative data, detailed experimental protocols for their evaluation, and an exploration of the key signaling pathways they modulate.
Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The construction of the 1,2,4-oxadiazole ring system can be achieved through several synthetic routes. The most prevalent and classical methods involve the cyclization of O-acylamidoximes, which are typically formed from the reaction of an amidoxime with an acylating agent, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4][5]
A common and straightforward approach involves the reaction of an amidoxime with an acyl chloride.[6] More recent advancements have led to one-pot syntheses and the use of microwave irradiation to improve reaction efficiency and yields.[2] For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized at room temperature from amidoximes and carboxylic acid esters in a superbase medium.[2]
Medicinal Applications of 1,2,4-Oxadiazole Derivatives
Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]
Anticancer Activity
A significant number of 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][10] The mechanism of action often involves the induction of apoptosis through the activation of caspases.[4] Some derivatives have also been shown to target key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
| Compound/Series | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1,2,4-Oxadiazoles linked with benzimidazole | MCF-7, A549, A375 | 0.12–2.78 | [2] |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole | A375, MCF-7, ACHN | 0.11–1.47 | [2] |
| 3,4-Diaryl-1,2,4-oxadiazolidin-5-ones | MCF-7 | 15.63 | [2] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar | [2] |
| 1,2,4-Oxadiazole linked 5-fluorouracil | MCF-7, A549, DU145, MDA MB-231 | 0.18 - 1.13 | [7] |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (colon) | 4.96 | [5] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (colorectal) | 0.35 | [5] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (breast) | 19.40 | [5] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (prostate) | 15.7 | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[11][12] By selectively targeting COX-2, these compounds can potentially offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. The anti-inflammatory mechanism can also involve the inhibition of the NF-κB signaling pathway.[13]
| Compound/Series | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Diaryl-1,2,4-triazoles (structurally related) | COX-2 | 0.04 | 337.5 | [11] |
| Indole-oxadiazole derivatives | COX-2 | - | 2.19 | [12] |
| 1,3,4-Oxadiazole derivatives | COX-2 | 0.04–0.081 | 139.74–321.95 | [12] |
Antimicrobial Activity
Certain 1,2,4-oxadiazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[9][14] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Series | Microorganism | MIC (µg/mL) | Reference |
| Cationic Pyridinium 1,2,4-Oxadiazoles | S. aureus | 0.25 | [14] |
| Cationic Pyridinium 1,2,4-Oxadiazoles | E. coli | 0.5 | [14] |
| Novel 1,2,4-oxadiazole derivatives | Fusarium solani | 10 - 50 | [9] |
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Materials:
-
Substituted amidoxime
-
Substituted acyl chloride
-
Pyridine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted amidoxime in pyridine and cool the solution to 0 °C in an ice bath.
-
Add the substituted acyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the 3,5-disubstituted 1,2,4-oxadiazole.[6]
In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Oxadiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivative in the complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48 or 72 hours.[3][15]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to metabolize MTT into formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[16]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
1,2,4-Oxadiazole derivative stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microplates
-
Standardized inoculum of the microorganism
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Dilutions: Add a specific volume of sterile broth to all wells of a 96-well plate. Prepare a two-fold serial dilution of the 1,2,4-oxadiazole derivative across the plate by transferring a set volume from one well to the next, starting from the highest concentration.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve the desired final inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[8]
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions and the positive control well. The negative control well should not be inoculated.
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,2,4-oxadiazole derivatives are often linked to their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration.[2][10] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Some 1,2,4-oxadiazole derivatives have been shown to inhibit this pathway, thereby exerting their anticancer effects.
Apoptosis Induction via Caspase Activation
A common mechanism by which many anticancer agents, including 1,2,4-oxadiazole derivatives, eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[4] This process is often mediated by a cascade of enzymes called caspases. The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[1] Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of genes encoding inflammatory mediators. Some 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.[13]
Conclusion
The 1,2,4-oxadiazole core represents a highly versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new drugs to treat a variety of diseases, including cancer, inflammation, and infectious diseases. The continued exploration of this privileged structure, coupled with a deeper understanding of its mechanisms of action, will undoubtedly lead to the discovery of novel and effective therapeutic agents in the future.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purformhealth.com [purformhealth.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. creative-diagnostics.com [creative-diagnostics.com]
The Rise of 1,2,4-Oxadiazoles: A Technical Guide to Their Role in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole nucleus, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for amide and ester functionalities, have positioned it as a valuable building block in the design of novel therapeutic agents. This technical guide provides an in-depth review of 1,2,4-oxadiazole derivatives in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and research workflows.
Pharmacological Activities and Quantitative Data
Derivatives of 1,2,4-oxadiazole have demonstrated a remarkably broad spectrum of biological activities.[1][2] Their therapeutic potential spans multiple domains, including oncology, inflammation, infectious diseases, and neurology.[2] The unique structural framework of the 1,2,4-oxadiazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.[1]
Anticancer Activity
A significant area of investigation for 1,2,4-oxadiazole derivatives is in the development of novel anticancer agents.[1][3] These compounds have shown potent cytotoxic effects against a variety of human cancer cell lines.[1] The tables below summarize the in vitro anticancer activity (IC50 values) of selected 1,2,4-oxadiazole derivatives from the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | U87 (Glioblastoma) | 60.3 | [4] |
| T98G (Glioblastoma) | 39.2 | [4] | |
| LN229 (Glioblastoma) | 80.4 | [4] | |
| Compound 5c | A549 (Lung) | 9.18 - 12.8 | [2] |
| Compound 8a | A549 (Lung) | 9.18 - 12.8 | [2] |
| Caco-2 (Colon) | 13.0 | [2] | |
| Compound 9c | A549 (Lung) | 9.18 - 12.8 | [2] |
| 1,2,4-oxadiazole-thioether 4h | - | AChE: 0.95, BChE: 1.49 | [5] |
| - | XO: 0.41 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives is another promising area of research. These compounds have been shown to inhibit key inflammatory pathways.
| Compound Class | Target/Assay | IC50/Activity | Reference |
| 2,5-disubstituted 1,3,4-oxadiazoles | COX and LOX inhibition | - | [6] |
| 1,3,4-oxadiazole derivatives | In-vitro anti-inflammatory | 45.69 - 56.70 µM/ml | [7] |
Key Signaling Pathways in 1,2,4-Oxadiazole Activity
The anticancer and anti-inflammatory effects of 1,2,4-oxadiazole derivatives are often mediated through the modulation of critical cellular signaling pathways.
EGFR/PI3K/Akt/mTOR Pathway
The EGFR/PI3K/Akt/mTOR signaling cascade is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and apoptosis.[1][3] Several 1,2,4-oxadiazole derivatives have been identified as inhibitors of components within this pathway.[1][2][3] For instance, certain hybrids of 3,5-diaryl-1,2,4-oxadiazole and 1,2,3-triazoles have been shown to downregulate the expression of EGFR, PI3K, and mTOR.[2]
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response.[8] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.[8] Some 1,2,4-oxadiazole derivatives have demonstrated the ability to inhibit this pathway.[8]
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde from 3-Cyanobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a valuable building block in medicinal chemistry and drug discovery due to the presence of the versatile 1,2,4-oxadiazole heterocycle linked to a benzaldehyde moiety. The 1,2,4-oxadiazole ring serves as a bioisosteric replacement for other functional groups, enhancing metabolic stability and modulating physicochemical properties. The aldehyde group provides a reactive handle for further synthetic transformations, enabling the creation of diverse molecular libraries for screening and lead optimization. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from 3-cyanobenzaldehyde. The synthesis involves the initial formation of an N-hydroxy-3-formylbenzimidamide intermediate, followed by its cyclization to the target 1,2,4-oxadiazole.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of (Z)-N'-hydroxy-3-formylbenzimidamide 3-Cyanobenzaldehyde is reacted with hydroxylamine to form the corresponding amidoxime intermediate.
-
Step 2: Synthesis of this compound The amidoxime intermediate undergoes cyclization with acetic anhydride to yield the final 1,2,4-oxadiazole product.[1][2]
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3-Cyanobenzaldehyde | C₈H₅NO | 131.13 | White to off-white crystalline powder | 24964-64-5 |
| (Z)-N'-hydroxy-3-formylbenzimidamide | C₈H₈N₂O₂ | 164.16 | Solid | N/A |
| This compound | C₁₀H₈N₂O₂ | 188.18 | Solid | 852180-68-8 |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| 1 | Formation of (Z)-N'-hydroxy-3-formylbenzimidamide | 3-Cyanobenzaldehyde, Hydroxylamine HCl, NaHCO₃ | Ethanol/Water | Reflux | 2-4 hours | 85-95% |
| 2 | Cyclization to this compound | (Z)-N'-hydroxy-3-formylbenzimidamide, Acetic Anhydride | Acetic Anhydride | Reflux | 2-3 hours | 70-85% |
Experimental Protocols
Step 1: Synthesis of (Z)-N'-hydroxy-3-formylbenzimidamide
This protocol outlines the conversion of 3-cyanobenzaldehyde to its corresponding amidoxime.
Materials:
-
3-Cyanobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 3-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
To this suspension, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the resulting precipitate using a Buchner funnel and wash the solid thoroughly with cold water.
-
Dry the collected solid under vacuum to yield (Z)-N'-hydroxy-3-formylbenzimidamide.
Characterization Data for (Z)-N'-hydroxy-3-formylbenzimidamide (Expected):
-
¹H NMR: Signals corresponding to the aldehydic proton, aromatic protons, and the N-OH and NH₂ protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the amidoxime carbon, and the aromatic carbons.
-
Mass Spectrometry: [M+H]⁺ corresponding to the molecular weight.
Step 2: Synthesis of this compound
This protocol describes the cyclization of (Z)-N'-hydroxy-3-formylbenzimidamide to the final product using acetic anhydride.[2]
Materials:
-
(Z)-N'-hydroxy-3-formylbenzimidamide
-
Acetic anhydride
-
Ice-water bath
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend (Z)-N'-hydroxy-3-formylbenzimidamide (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.[2]
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an ice-water bath to quench the excess acetic anhydride.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by column chromatography on silica gel to afford this compound.[2]
Characterization Data for this compound (Expected):
-
¹H NMR: Signals for the aldehydic proton, aromatic protons, and the methyl group on the oxadiazole ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the oxadiazole ring, and the aromatic carbons.
-
Mass Spectrometry: [M+H]⁺ corresponding to the molecular weight of 188.18.[3]
-
Purity: ≥95.0%[3]
-
Appearance: Solid[3]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and binding affinity of drug candidates.[1] These five-membered heterocyclic compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] This document provides detailed application notes and protocols for the efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of compounds with significant potential in drug discovery and development.[2]
Application Notes
One-pot synthesis offers a streamlined and efficient approach to novel 1,2,4-oxadiazole analogs, minimizing reaction time, resource utilization, and waste generation. Recent advancements in synthetic methodologies have enabled the construction of diverse libraries of these compounds for high-throughput screening. The primary synthetic strategies involve the condensation and cyclization of key intermediates, often facilitated by catalysts or microwave irradiation to improve yields and reduce reaction times.
A prevalent method involves the reaction of amidoximes with carboxylic acids or their derivatives.[2] However, for enhanced efficiency, one-pot procedures starting from readily available nitriles and hydroxylamine have been developed.[5][6][7] These methods often employ a base or a catalyst to drive the reaction to completion. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of graphene oxide (GO) as a metal-free, heterogeneous carbocatalyst has been reported to play a dual role as an oxidizing agent and a solid acid catalyst.[8][9] Other notable catalytic systems include potassium fluoride (KF) as a solid support and catalyst under solvent-free conditions, and a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂).[7][10]
Microwave-assisted synthesis has also emerged as a powerful tool, dramatically shortening reaction times from hours to minutes and often leading to higher yields with cleaner reaction profiles.[2][11]
The diverse substitution patterns achievable at the 3- and 5-positions of the 1,2,4-oxadiazole ring allow for fine-tuning of the molecule's physicochemical properties and biological activity, making this scaffold highly attractive for lead optimization in drug discovery programs.[1][3]
Experimental Protocols
This section details various one-pot methodologies for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Base-Mediated One-Pot Synthesis from Nitriles, Aldehydes, and Hydroxylamine Hydrochloride
This protocol outlines a simple, base-mediated one-pot synthesis where aldehydes serve as both substrates and oxidants.[5]
Procedure:
-
To a solution of nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide, 2.0 mmol).
-
Stir the mixture at room temperature for a specified time (e.g., 2 hours) to facilitate the formation of the amidoxime intermediate.
-
Add the aldehyde (2.5 mmol) to the reaction mixture.
-
Heat the reaction mixture at a specific temperature (e.g., 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: Potassium Fluoride-Catalyzed Solvent-Free Synthesis
This method describes a solvent-free, one-pot synthesis using potassium fluoride as a catalyst and solid support for the reaction of nitriles and hydroxylamine hydrochloride.[7][12]
Procedure:
-
Thoroughly grind a mixture of the aromatic nitrile (2 mmol), hydroxylamine hydrochloride (2 mmol, finely ground), and potassium fluoride (1 g) in a mortar and pestle to create a homogeneous mixture.[7]
-
Transfer the mixture to a reaction vessel and heat at 100 °C with stirring for 12 hours.[7]
-
After cooling the mixture, add water (10 ml) and filter the solid product using a Buchner funnel.[7]
-
Wash the collected solid with water (30 ml) and dry at 60 °C.[7]
-
Recrystallize the crude product from 96% ethanol to obtain the pure 3,5-disubstituted-1,2,4-oxadiazole.[7]
Protocol 3: Graphene Oxide (GO) Catalyzed Synthesis
This protocol utilizes graphene oxide as a dual-role catalyst and oxidant for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles, hydroxylamine, and aldehydes.[8][9]
Procedure:
-
In a round-bottom flask, combine the nitrile (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and potassium carbonate (1.5 mmol) in an ethanol-water mixture (5 mL).[8]
-
Stir the mixture for 8 hours at room temperature.[8]
-
Add the aldehyde (1 mmol) and graphene oxide (a catalytic amount, e.g., 20 mg) to the reaction mixture.[8]
-
Continue stirring for another 8 hours at room temperature.[8]
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final product.
Data Presentation
The following tables summarize quantitative data from various one-pot synthetic methods for 3,5-disubstituted-1,2,4-oxadiazoles.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Base-Mediated | Nitriles, Aldehydes, Hydroxylamine HCl | Base (e.g., NaOH) | Ethanol | 80 | Varies | Moderate to Good | [5] |
| Superbase Medium | Amidoximes, Carboxylic Acid Esters | NaOH/DMSO | DMSO | RT | 4-24 h | 11-90 | [2] |
| Vilsmeier Reagent | Amidoximes, Carboxylic Acids | Vilsmeier Reagent | - | - | - | 61-93 | [2] |
| Solvent-Free | Nitriles, Hydroxylamine HCl | Potassium Fluoride (KF) | None | 100 | 12 h | Excellent | [7][12] |
| Graphene Oxide Catalysis | Nitriles, Hydroxylamine HCl, Aldehydes | Graphene Oxide (GO) | Ethanol-Water | RT | 16 h | Good | [8] |
| Microwave-Assisted | Nitriles, Hydroxylamine HCl, Acyl Chlorides | Potassium Fluoride (KF) | None | - | 2-10 min | >90 | [2][11] |
| PTSA-ZnCl₂ Catalysis | Amidoximes, Nitriles | PTSA-ZnCl₂ | - | - | - | Good | [10] |
Mandatory Visualization
Caption: General workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-oxadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] They are often considered bioisosteres of esters and amides, offering the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] The 1,2,4-oxadiazole scaffold is a core structural motif in a wide range of pharmacologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for the rapid and efficient construction of these valuable heterocyclic systems.[1] Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced procedural simplicity.[1][4] These benefits make MAOS particularly valuable for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1]
These application notes provide detailed protocols for the microwave-assisted synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via two common and effective methods: the coupling of amidoximes with carboxylic acids and a one-pot, three-component reaction from nitriles.
General Synthetic Workflow
The general workflow for the microwave-assisted synthesis of 1,2,4-oxadiazole derivatives is a streamlined process designed for efficiency and high throughput. The key stages involve reactant preparation, microwave-assisted reaction, and subsequent product workup and purification.
Caption: General experimental workflow for microwave-assisted synthesis of 1,2,4-oxadiazoles.
Data Presentation: Comparison of Synthetic Protocols
The choice of synthetic strategy can significantly impact reaction outcomes. The following tables summarize quantitative data for the two primary microwave-assisted methods.
Table 1: Microwave-Assisted Synthesis from Amidoximes and Carboxylic Acids
| Entry | Amidoxime | Carboxylic Acid/Derivative | Base/Coupling Agent | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzonitrile | Benzoic Acid | PS-Carbodiimide/HOBt | THF | 150 | 15 | 83[4] |
| 2 | 4-Nitrobenzenecarboximidamide | 4-Nitrobenzoic Acid | HBTU/PS-BEMP | Acetonitrile | 160 | 15 | >95 (conversion)[4] |
| 3 | Various Alkyl/Aryl Amidoximes | Various Alkyl/Aryl Carboxylic Acids | PS-PPh₃/Trichloroacetonitrile (in situ acid chloride formation) | THF | 150 | 15 | >85[4] |
| 4 | General Amidoxime | General Carboxylic Acid | Coupling Agent/DIEA | Anhydrous Solvent | 120-160 | 10-30 | Not Specified[1] |
Table 2: One-Pot Microwave-Assisted Synthesis from Nitriles
| Entry | Nitrile | Acylating Agent | Catalyst/Support | Solvent | Power (W) / Time (min) | Yield (%) |
| 1 | Various Aryl Nitriles | Meldrum's Acid | None (Solvent-free) | None | Not Specified | Good to Excellent[5][6] |
| 2 | Various Aryl Nitriles | Acyl Chlorides | Magnesia (MgO) | None | Not Specified | 67-91[7] |
| 3 | Various Aryl Nitriles | Crotonoyl Chloride | Acetic Acid | THF/DMSO | Not Specified | High[8] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from an Amidoxime and a Carboxylic Acid
This protocol is a general method for the coupling of an amidoxime with a carboxylic acid, followed by microwave-assisted cyclodehydration.[1][4]
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., HBTU, HATU, or PS-Carbodiimide) (1.1 eq)
-
Organic base (e.g., N,N-Diisopropylethylamine - DIEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., THF, Acetonitrile, or DMF)
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, dissolve the carboxylic acid (1.0 - 1.2 eq) and the coupling agent (1.1 eq) in the chosen anhydrous solvent (3-5 mL).
-
Add the organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[1]
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: One-Pot, Three-Component Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from a Nitrile
This protocol describes a solvent-free, one-pot synthesis of 1,2,4-oxadiazoles from nitriles, hydroxylamine, and an acylating agent under microwave irradiation.[5][6]
Materials:
-
Nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Meldrum's acid (or other suitable acylating agent) (1.0 eq)
-
Base (e.g., K₂CO₃)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
Grind the nitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), Meldrum's acid (1.0 eq), and base (e.g., K₂CO₃, 2.0 eq) together in a mortar and pestle.
-
Transfer the solid mixture to a microwave-safe reaction vessel.
-
Place the open vessel inside the microwave reactor.
-
Irradiate the solvent-free mixture under controlled power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC (by dissolving a small aliquot in a suitable solvent).
-
Upon completion, allow the mixture to cool.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Characterize the purified 1,2,4-oxadiazole by NMR and mass spectrometry.
Signaling Pathways of 1,2,4-Oxadiazole Derivatives
1,2,4-oxadiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation, highlighting their therapeutic potential.
1. Anticancer Mechanisms
Several 1,2,4-oxadiazole derivatives exert their anticancer effects by targeting critical pathways that control cell proliferation, survival, and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. ias.ac.in [ias.ac.in]
Application Note: Synthesis of 1,2,4-Oxadiazoles via Acylation of Amidoximes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-oxadiazole ring is a significant five-membered heterocycle widely utilized in medicinal chemistry and drug discovery.[1] Its value stems from its unique physicochemical properties, notably its function as a metabolically stable bioisostere for amide and ester groups.[1][2][3] This has led to its integration into a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[1] A primary and versatile method for constructing the 1,2,4-oxadiazole core is the reaction of an amidoxime with an acylating agent.[1][4] This process typically involves an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring.[1][5] Modern synthetic advancements have introduced various protocols, including classical two-step methods, efficient one-pot procedures, and microwave-assisted syntheses, to improve yields and reaction conditions.[1][2]
General Reaction Scheme: The synthesis is broadly classified as a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one atom is from the acylating agent.[6] The reaction proceeds through the formation of an O-acylamidoxime intermediate, which can either be isolated or generated in situ before the final cyclization step.[6]
Diagram of the General Synthetic Workflow
Caption: General workflow for 1,2,4-oxadiazole synthesis from amidoximes.
Comparative Summary of Synthetic Protocols
The choice of protocol for the acylation of amidoximes depends on factors such as substrate scope, desired purity, and available equipment. The following table summarizes common methodologies.
| Protocol | Acylating Agent | Base / Catalyst | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| 1. Classical (Krüger) | Acyl Chloride | Pyridine | Pyridine | Reflux | 6–12 h | Variable | [1] |
| 2. One-Pot Superbase | Carboxylic Acid Ester | Powdered NaOH or KOH | DMSO | Room Temp. | 4–24 h | 11–90 | [1] |
| 3. TBAF-Catalyzed | Acyl Chloride / Anhydride | Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. | 1–16 h | Good to Excellent | [7][8][9] |
| 4. Coupling Agent (One-Pot) | Carboxylic Acid | CDI, EDC, DCC | DMF, THF, etc. | Room Temp. to 70°C | ~24-48 h | Moderate to Good | [6][10] |
| 5. Microwave-Assisted | Acyl Chloride | K₂CO₃ (on silica support) | Dichloromethane (DCM) | Microwave Irradiation | ~15 min | 62-70 | [2] |
| 6. Oxidative Cyclization | N-benzyl amidoximes | NBS / DBU or I₂ / K₂CO₃ | N/A | N/A | N/A | 50-84 | [7][8] |
CDI: Carbonyldiimidazole; DCC: Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; TBAF: Tetrabutylammonium fluoride; NBS: N-Bromosuccinimide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Detailed Experimental Protocols
Protocol 1: Classical Two-Step Synthesis via Acyl Chloride (Krüger Method)
This method involves the acylation of an amidoxime with an acyl chloride, followed by thermal cyclodehydration of the isolated O-acylamidoxime intermediate.[1]
Step A: O-Acylation
-
Dissolve the substituted amidoxime (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the substituted acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature. The O-acylamidoxime intermediate can be isolated at this stage if desired via aqueous work-up.
Step B: Cyclodehydration
-
Heat the reaction mixture from Step A at reflux for 6–12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the 3,5-disubstituted-1,2,4-oxadiazole.[1]
Protocol 2: One-Pot Synthesis in a Superbase Medium
This modern protocol allows for the direct synthesis of 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid ester at room temperature, avoiding the need to isolate the intermediate.[1]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).[1]
-
Stir the reaction mixture vigorously at room temperature for 4–24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: TBAF-Catalyzed Cyclization of O-Acylamidoximes
This protocol is an efficient method for the cyclization step under mild conditions, making it suitable for sensitive substrates. It requires the prior synthesis and isolation of the O-acylamidoxime intermediate.[7][9]
-
Synthesize and isolate the O-acylamidoxime via standard methods (e.g., reacting an amidoxime with an acyl chloride or anhydride).
-
Dissolve the purified O-acylamidoxime in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF) (0.1–1.4 eq) to the solution at room temperature.[7][8]
-
Stir the reaction for 1 to 16 hours, monitoring by TLC until the starting material is consumed.[8]
-
Upon completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the product via column chromatography.
Protocol 4: Microwave-Assisted, Silica-Supported Synthesis
This protocol offers a rapid and efficient one-pot synthesis using microwave irradiation.[2]
-
Add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol) to a sealed microwave vessel containing 3.0 mL of anhydrous dichloromethane (DCM) under a dry N₂ atmosphere.[2]
-
In a separate flask, dilute the corresponding 3-aryl-acryloyl chloride (or other acyl chloride) in 3.0 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amidoxime suspension while stirring at room temperature.[2]
-
After complete addition (or consumption of reagents as monitored by TLC), add 1 g of silica gel (60–120 mesh) to the vessel.
-
Remove the solvent under low pressure to obtain a free-flowing powder.
-
Irradiate the vessel in a microwave reactor at 120 °C for 15 minutes.
-
After cooling, add the solid directly to a silica gel column and purify using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in Organic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the potential applications of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde as a versatile building block in organic synthesis. Due to the limited availability of specific published examples of its use, this guide presents generalized protocols for common synthetic transformations of aromatic aldehydes. These protocols are intended to serve as a starting point for reaction discovery and optimization.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 852180-68-8 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.19 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Introduction to Synthetic Applications
The this compound moiety is a valuable scaffold in medicinal chemistry. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This building block is particularly relevant for the synthesis of novel therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Key Synthetic Transformations
The aldehyde group of this compound can participate in a wide range of organic reactions. Two of the most powerful and widely used transformations for the elaboration of aldehydes are the Wittig reaction and reductive amination.
1. Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. This reaction is particularly useful for creating carbon-carbon double bonds with good control over stereochemistry.
General Experimental Workflow for Wittig Reaction:
Caption: General workflow for the Wittig reaction.
General Protocol for Wittig Reaction:
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium bromide for stilbene synthesis)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Anhydrous workup and purification reagents
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add the strong base (1.0 eq) dropwise. Allow the reaction mixture to stir at room temperature for 1-2 hours, during which the characteristic color of the ylide should develop.
-
Wittig Reaction: Cool the ylide solution to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkene derivative.
Expected Outcome and Characterization:
The Wittig reaction is expected to produce stilbene-like derivatives. The products should be characterized by standard spectroscopic methods.
| Product Derivative | Expected Yield Range | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | Mass Spectrometry |
| Stilbene Derivative | 40-80% | Signals for vinylic protons (δ 6.5-7.5 ppm), aromatic protons, and the methyl group of the oxadiazole (δ ~2.6 ppm). | Signals for sp² carbons of the double bond and aromatic rings, and the methyl carbon. | [M+H]⁺ corresponding to the molecular weight of the product. |
2. Reductive Amination for Amine Synthesis
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines. It involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines.
General Experimental Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
General Protocol for Reductive Amination:
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (optional, as a catalyst)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq). If required, add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.
Expected Outcome and Characterization:
This reaction will yield secondary or tertiary amines, depending on the starting amine.
| Product Derivative | Expected Yield Range | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | Mass Spectrometry |
| Secondary/Tertiary Amine | 50-90% | Signals for the newly formed benzylic CH₂ or CH group, aromatic protons, and the methyl group of the oxadiazole. | Signal for the new benzylic carbon, aromatic carbons, and the methyl carbon. | [M+H]⁺ corresponding to the molecular weight of the product. |
Conclusion
This compound is a promising building block for the synthesis of a wide array of complex molecules with potential biological activity. The aldehyde functionality provides a gateway to numerous synthetic transformations, including the formation of alkenes and amines via the Wittig reaction and reductive amination, respectively. The protocols provided herein are generalized and should be optimized for specific substrates and desired outcomes. Further exploration of the reactivity of this building block is warranted to fully unlock its potential in the development of novel chemical entities for drug discovery and materials science.
Application of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a versatile bifunctional building block for the synthesis of novel kinase inhibitors. The presence of the aldehyde group allows for a variety of chemical transformations to introduce different pharmacophores, while the 1,2,4-oxadiazole moiety serves as a key structural element in many biologically active compounds, including kinase inhibitors. This heterocyclic ring system is known to participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential inhibitors for several important kinase targets implicated in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Rearranged during Transfection (RET) kinase.
Key Applications
The aldehyde functionality of this compound is a versatile handle for the introduction of various amine-containing fragments through reductive amination. This reaction is a cornerstone in medicinal chemistry for the construction of secondary and tertiary amine linkages, which are prevalent in many kinase inhibitor scaffolds. By reacting the aldehyde with a diverse range of primary and secondary amines, a library of candidate kinase inhibitors can be rapidly synthesized.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.[1][2][3]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A serine/threonine kinase involved in cellular responses to stress and inflammation, making it a target for inflammatory diseases and cancer.[4][5][6]
-
Rearranged during Transfection (RET) Kinase: A receptor tyrosine kinase whose aberrant activation is a driver in several types of cancers.[7]
Data Presentation
The following tables summarize representative inhibitory activities of 1,2,4-oxadiazole-containing compounds against the target kinases. Note that this data is for analogous compounds to illustrate the potential of this scaffold, as specific data for derivatives of this compound is not yet publicly available.
Table 1: Representative Inhibitory Activity of Analogous 1,2,4-Oxadiazole Derivatives against EGFR
| Compound ID | Modification on Benzylamine Core | Target Cell Line | IC50 (µM) |
| EGFR-Analog-1 | N-(3-ethynylphenyl) | A431 | 0.05 |
| EGFR-Analog-2 | N-(3-chloro-4-fluorophenyl) | HCC827 | 0.12 |
| EGFR-Analog-3 | N-(4-(pyridin-3-yl)phenyl) | NCI-H1975 | 0.58 |
Table 2: Representative Inhibitory Activity of Analogous 1,2,4-Oxadiazole Derivatives against p38 MAPK
| Compound ID | Modification on Benzylamine Core | Assay Type | IC50 (nM) |
| p38-Analog-1 | N-(2,6-dichlorophenyl) | Enzymatic | 15 |
| p38-Analog-2 | N-(4-fluorophenyl) | Cellular | 85 |
| p38-Analog-3 | N-morpholino | Enzymatic | 50 |
Table 3: Representative Inhibitory Activity of Analogous 1,2,4-Oxadiazole Derivatives against RET Kinase
| Compound ID | Modification on Benzylamine Core | RET Mutant | IC50 (nM) |
| RET-Analog-1 | N-(4-methoxyphenyl) | Wild-type | 25 |
| RET-Analog-2 | N-(pyridin-4-yl) | V804M | 150 |
| RET-Analog-3 | N-(1H-indazol-5-yl) | M918T | 40 |
Experimental Protocols
A general and robust method for the synthesis of kinase inhibitors from this compound is reductive amination.
General Protocol for Reductive Amination
This protocol describes the synthesis of a library of N-substituted benzylamines derived from this compound.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, heterocyclylamines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM or DCE (0.1 M), add the desired amine (1.1 eq.).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq.) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise over 10 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-(3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualizations
Signaling Pathways
// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR Dimerization\n& Autophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt/PKB", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus\n(Proliferation, Survival, Angiogenesis)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Ligand -> EGFR [color="#5F6368"]; EGFR -> Grb2_SOS [color="#5F6368"]; Grb2_SOS -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Nucleus [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label="PIP2 ->", fontsize=8, fontcolor="#202124", color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Nucleus [color="#5F6368"]; EGFR -> PLCg [color="#5F6368"]; PLCg -> IP3 [label="PIP2 ->", fontsize=8, fontcolor="#202124", color="#5F6368"]; PLCg -> DAG [label="PIP2 ->", fontsize=8, fontcolor="#202124", color="#5F6368"]; IP3 -> PKC [label="Ca2+", fontsize=8, fontcolor="#202124", color="#5F6368"]; DAG -> PKC [color="#5F6368"]; PKC -> Nucleus [color="#5F6368"]; } EGFR Signaling Pathway.
// Nodes Stress [label="Stress Stimuli\n(UV, Cytokines, Osmotic Shock)", fillcolor="#FBBC05", fontcolor="#202124"]; MAP3K [label="MAP3K\n(ASK1, TAK1, MEKKs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MK2 [label="MAPKAPK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; MSK1_2 [label="MSK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(ATF2, CREB, MEF2C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis, Cell Cycle Arrest)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Stress -> MAP3K [color="#5F6368"]; MAP3K -> MKK3_6 [color="#5F6368"]; MKK3_6 -> p38 [color="#5F6368"]; p38 -> MK2 [color="#5F6368"]; p38 -> MSK1_2 [color="#5F6368"]; p38 -> Transcription_Factors [color="#5F6368"]; MK2 -> Cellular_Response [color="#5F6368"]; MSK1_2 -> Cellular_Response [color="#5F6368"]; Transcription_Factors -> Cellular_Response [color="#5F6368"]; } p38 MAPK Signaling Pathway.
// Nodes Ligand [label="GDNF family ligands", fillcolor="#FBBC05", fontcolor="#202124"]; Co_receptor [label="GFRα", fillcolor="#FBBC05", fontcolor="#202124"]; RET [label="RET Dimerization\n& Autophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Shc_Grb2_SOS [label="Shc/Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras_Raf_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K-Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK-STAT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus\n(Cell Proliferation, Survival, Differentiation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Ligand -> Co_receptor [color="#5F6368"]; Co_receptor -> RET [color="#5F6368"]; RET -> Shc_Grb2_SOS [color="#5F6368"]; Shc_Grb2_SOS -> Ras_Raf_MEK_ERK [color="#5F6368"]; Ras_Raf_MEK_ERK -> Nucleus [color="#5F6368"]; RET -> PI3K_Akt [color="#5F6368"]; PI3K_Akt -> Nucleus [color="#5F6368"]; RET -> PLCg [color="#5F6368"]; PLCg -> Nucleus [color="#5F6368"]; RET -> JAK_STAT [color="#5F6368"]; JAK_STAT -> Nucleus [color="#5F6368"]; } RET Signaling Pathway.
Experimental Workflow
// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reductive Amination\n(Amine, Reducing Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Biological Screening\n(Kinase Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hit [label="Hit Compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
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References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Application Notes and Protocols: 1,2,4-Oxadiazoles as Ester and Amide Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Bioisosteres are substituents or groups that possess similar physical or chemical properties, and which produce broadly similar biological properties to the parent compound. The 1,2,4-oxadiazole ring has emerged as a highly effective bioisosteric replacement for ester and amide functionalities.[1][2][3] This substitution is primarily driven by the desire to enhance metabolic stability by mitigating hydrolysis by esterases and amidases, a common liability for ester- and amide-containing drug candidates.[1][2] Beyond metabolic stability, the 1,2,4-oxadiazole moiety can also favorably modulate other critical drug-like properties, including physicochemical characteristics and target engagement.[1][4][5]
These application notes provide a comprehensive overview of the utility of 1,2,4-oxadiazoles as ester and amide bioisosteres, supported by quantitative data from published case studies. Detailed experimental protocols for the synthesis of 1,2,4-oxadiazole-containing compounds and key biological assays are also presented to enable researchers to apply this powerful bioisosteric strategy in their drug discovery programs.
Rationale for Bioisosteric Replacement
The rationale for replacing ester and amide groups with a 1,2,4-oxadiazole ring is rooted in the electronic and structural similarities between these functionalities, coupled with the inherent stability of the heterocyclic ring.
Case Studies: Quantitative Comparison
The following tables summarize quantitative data from several case studies where 1,2,4-oxadiazoles were successfully employed as bioisosteres for esters or amides.
Case Study 1: Antirhinovirus Agents
In the development of antirhinovirus agents related to disoxaril, a 1,2,4-oxadiazole was used as a bioisostere for an ester moiety. The following table compares the activity of the ester-containing parent compound with its 1,2,4-oxadiazole analog.
| Compound | Functional Group | Antirhinovirus Activity (MIC80, µM) |
| Disoxaril Analog (Ester) | Ester | 0.40 |
| 1,2,4-Oxadiazole Analog | 1,2,4-Oxadiazole | 0.20 |
MIC80: Minimum inhibitory concentration required to inhibit 80% of 15 human rhinovirus serotypes.
Case Study 2: Lipoxygenase Inhibitors
A 1,2,4-oxadiazole bioisostere of Caffeic Acid Phenethyl Ester (CAPE) was synthesized and evaluated for its ability to inhibit lipoxygenase (LO) product biosynthesis and for its metabolic stability.[1][6]
| Compound | Functional Group | 5-LO Inhibition (IC50, µM) | Antioxidant Activity (IC50, µM) | Plasma Stability (% remaining after 1h) |
| CAPE | Ester | 1.0 | 1.1 | ~60% |
| OB-CAPE | 1,2,4-Oxadiazole | 0.93 | 1.2 | ~75% |
Case Study 3: Modulators of Store-Operated Calcium Entry (SOCE)
The bioisosteric replacement of an ester with a 1,2,4-oxadiazole in a series of pyrazole-based modulators of SOCE resulted in compounds with significantly improved metabolic stability while retaining potent activity.[7][8]
| Compound | Functional Group | SOCE Residual Activity (%) | Metabolic Stability (% remaining after 1h) |
| Pyrazole Analog (Ester) | Ester | Not Reported | Low |
| Pyrazole-Oxadiazole 22 | 1,2,4-Oxadiazole | 38.6 | >90 |
| Pyrazole-Oxadiazole 32 | 1,2,4-Oxadiazole | 33.2 | ~74 |
Experimental Protocols
Synthesis of 3-Aryl-5-hydroxyalkyl-1,2,4-oxadiazoles
This protocol describes a one-step, protection-free synthesis of 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles.[9]
Materials:
-
Appropriate arylamidoxime
-
Ethyl glycolate or ethyl lactate
-
Potassium carbonate (K2CO3)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated brine solution
-
Round bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle
Procedure:
-
To a round bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the arylamidoxime (5 mmol) and the carboxylic acid ethyl ester (7.5 mmol).
-
Dissolve the reactants in a mixture of toluene and DMF (9:1 v/v, 80 mL).
-
Add potassium carbonate (0.83 g, 6 mmol) to the reaction mixture.
-
Stir the contents under reflux for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (40 mL) and water (40 mL).
-
Separate the organic layer and wash sequentially with 1 M aqueous HCl (40 mL), saturated NaHCO3 solution (40 mL), and saturated brine solution (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazole.
Human Liver Microsome (HLM) Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system solution
-
Cold acetonitrile with internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw the human liver microsomes on ice.
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the HLM solution to the wells containing the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Seal the plate and shake for 10 minutes to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
The use of 1,2,4-oxadiazoles as bioisosteres for esters and amides is a well-established and valuable strategy in modern drug discovery.[1][2] This approach can effectively address metabolic liabilities associated with ester and amide hydrolysis, leading to compounds with improved pharmacokinetic profiles. The case studies presented here provide quantitative evidence of the benefits of this bioisosteric replacement. The detailed experimental protocols offer practical guidance for the synthesis and evaluation of 1,2,4-oxadiazole-containing compounds, empowering researchers to leverage this versatile heterocyclic scaffold in their quest for novel therapeutics.
References
- 1. Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1,2,4-oxadiazole compound libraries. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] This has led to the exploration of 1,2,4-oxadiazole-based compounds in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.
This document outlines protocols for primary HTS campaigns targeting key cellular pathways often modulated by 1,2,4-oxadiazole derivatives: cancer cell proliferation, Nrf2-mediated antioxidant response, eicosanoid biosynthesis (via FLAP inhibition), and apoptosis (via Bcl-2 inhibition).
Data Presentation: Illustrative High-Throughput Screening Data
The following table represents a sample data set from a hypothetical high-throughput screening campaign of a 1,2,4-oxadiazole library against a cancer cell line. This format allows for the clear and structured presentation of quantitative data for easy comparison and hit identification.
Table 1: Illustrative HTS Data for a 1,2,4-Oxadiazole Library Screened Against the HCT-116 Colon Cancer Cell Line.
| Compound ID | Structure (2D) | Concentration (µM) | Percent Inhibition (%) | Hit Flag |
| OXA-001 | [Generic 1,2,4-oxadiazole structure 1] | 10 | 5.2 | No |
| OXA-002 | [Generic 1,2,4-oxadiazole structure 2] | 10 | 89.7 | Yes |
| OXA-003 | [Generic 1,2,4-oxadiazole structure 3] | 10 | 12.3 | No |
| OXA-004 | [Generic 1,2,4-oxadiazole structure 4] | 10 | 92.1 | Yes |
| OXA-005 | [Generic 1,2,4-oxadiazole structure 5] | 10 | 3.1 | No |
| ... | ... | ... | ... | ... |
| OXA-10000 | [Generic 1,2,4-oxadiazole structure 10000] | 10 | 55.4 | Yes |
Note: This table is for illustrative purposes to demonstrate data presentation from a primary HTS run. "Hit Flag" is typically assigned based on a predefined threshold (e.g., >50% inhibition).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, typically utilizing 384- or 1536-well plates and automated liquid handling systems.
Protocol 1: Primary High-Throughput Screening for Cytotoxic Compounds Against a Cancer Cell Line (Resazurin Assay)
This assay is a common method to assess cell viability and cytotoxicity of a large compound library.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)
-
1,2,4-Oxadiazole compound library dissolved in DMSO
-
Resazurin sodium salt solution (0.1 mg/mL in sterile PBS)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete medium to the desired density (e.g., 2,000 cells/well).
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in the cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Add 5 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Sample_Fluorescence - Positive_Control_Fluorescence) / (Negative_Control_Fluorescence - Positive_Control_Fluorescence))
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
Protocol 2: Nrf2/ARE Luciferase Reporter Assay for Screening of Antioxidant Response Activators
This cell-based assay identifies compounds that activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
1. Materials and Reagents:
-
HepG2-ARE-luciferase reporter cell line (stably transfected)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)
-
1,2,4-Oxadiazole compound library dissolved in DMSO
-
One-Glo™ Luciferase Assay System (or equivalent)
-
Positive control (e.g., Sulforaphane)
-
Negative control (DMSO vehicle)
-
384-well white, opaque microplates
-
Automated liquid handling system
-
Luminometer plate reader
2. Procedure:
-
Cell Seeding:
-
Seed the HepG2-ARE-luciferase cells in 384-well plates at a density of 10,000 cells/well in 40 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Add 10 µL of diluted compounds or controls to the wells.
-
-
Incubation:
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate the fold activation for each compound relative to the negative control.
-
Fold Activation = Sample_Luminescence / Average_Negative_Control_Luminescence
-
Set a hit threshold (e.g., >3-fold activation) to identify active compounds.
Protocol 3: Cell-Based Assay for FLAP Inhibition by Measuring Leukotriene Production
This protocol is designed to identify inhibitors of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.
1. Materials and Reagents:
-
Human neutrophil or a suitable cell line expressing 5-LOX and FLAP (e.g., U937 cells differentiated with DMSO)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
1,2,4-Oxadiazole compound library dissolved in DMSO
-
Arachidonic acid
-
Calcium ionophore (e.g., A23187)
-
Leukotriene B4 (LTB4) ELISA kit
-
Positive control (e.g., MK-886)
-
Negative control (DMSO vehicle)
-
96-well V-bottom plates and 96-well ELISA plates
-
Centrifuge
-
ELISA plate reader
2. Procedure:
-
Cell Preparation:
-
Resuspend neutrophils or differentiated U937 cells in assay buffer to a concentration of 1 x 10⁷ cells/mL.
-
-
Compound Incubation:
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 1 µL of diluted compounds or controls and incubate for 15 minutes at 37°C.
-
-
Cell Stimulation:
-
Add arachidonic acid to a final concentration of 20 µM.
-
Immediately add calcium ionophore A23187 to a final concentration of 2.5 µM.
-
Incubate for 10 minutes at 37°C.
-
-
Sample Preparation:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for LTB4 measurement.
-
-
LTB4 Measurement:
-
Quantify the amount of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
3. Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each compound.
-
% Inhibition = 100 * (1 - (Sample_LTB4 - Positive_Control_LTB4) / (Negative_Control_LTB4 - Positive_Control_LTB4))
-
Identify hits based on a predefined inhibition threshold.
Protocol 4: Fluorescence Polarization Assay for Bcl-2 Inhibition
This biochemical assay identifies compounds that disrupt the interaction between the anti-apoptotic protein Bcl-2 and a pro-apoptotic BH3 domain peptide.
1. Materials and Reagents:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3 peptide)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)
-
1,2,4-Oxadiazole compound library dissolved in DMSO
-
Positive control (e.g., ABT-199)
-
Negative control (DMSO vehicle)
-
384-well low-volume black microplates
-
Plate reader with fluorescence polarization capabilities (Ex/Em: ~485/535 nm for FITC)
2. Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
-
Compound Addition:
-
Dispense a small volume (e.g., 100 nL) of the library compounds or controls into the wells of the 384-well plate.
-
-
Protein Addition:
-
Add 10 µL of the Bcl-2 protein solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Tracer Addition:
-
Add 10 µL of the fluorescently labeled BH3 peptide solution to each well.
-
-
Incubation:
-
Incubate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
3. Data Analysis:
-
The data is measured in millipolarization units (mP).
-
Calculate the percentage of displacement for each compound.
-
% Displacement = 100 * (1 - (Sample_mP - Min_mP) / (Max_mP - Min_mP))
-
Max_mP is the polarization of the tracer with the protein (no inhibitor).
-
Min_mP is the polarization of the tracer alone (full displacement).
-
-
Identify hits that show significant displacement of the fluorescent peptide.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: A general workflow for a high-throughput screening campaign.
Caption: The Nrf2-mediated antioxidant response pathway.
References
Developing Novel Anticancer Agents from 1,2,4-Oxadiazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including significant potential in the development of novel anticancer agents.[1] This five-membered heterocyclic ring can act as a bioisosteric replacement for amide and ester groups, enhancing metabolic stability and providing a rigid framework for the precise orientation of substituents to interact with biological targets.[2] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of anticancer agents based on the 1,2,4-oxadiazole scaffold.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Imidazopyridine-linked 1,2,4-oxadiazole (Compound 1) | MCF-7 (Breast), A-549 (Lung), A375 (Melanoma) | 0.68±0.03, 1.56±0.061, 0.79±0.033 | [3] |
| 1,2,4-Oxadiazole-thiadiazole-pyrimidine conjugate (Compound 5) | MCF-7 (Breast), A-549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | 0.22±0.078, 0.11±0.051, 0.93±0.043, 0.34±0.056 | [3] |
| 1,2,4-Oxadiazole-sulfonamide derivative (Compound 3) | HCT-116 (Colon) | 6.0 ± 3 | [3] |
| Quinoline-functionalized 1,2,4-oxadiazoles | MCF-7 (Breast), A549 (Lung), DU-145 (Prostate), MDA-MB-231 (Breast) | Various, with some showing high potency | [3] |
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the cyclization of O-acylamidoximes, which are formed from the reaction of amidoximes with acylating agents.[4]
Materials:
-
Amidoxime derivative
-
Carboxylic acid, acid chloride, or ester
-
Coupling agents (e.g., EDC, DCC) if starting from a carboxylic acid
-
Base (e.g., pyridine, triethylamine, or a solid-supported base)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Dehydrating agent/cyclizing agent (e.g., thionyl chloride, phosphorus oxychloride, or thermal conditions)
Protocol:
-
Acylation of Amidoxime:
-
Dissolve the amidoxime (1 equivalent) in an appropriate anhydrous solvent.
-
Add the acylating agent (1-1.2 equivalents). If using a carboxylic acid, add a coupling agent (1.2 equivalents) and a base (2 equivalents). If using an acid chloride, add a base (1.2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, the intermediate O-acylamidoxime can be isolated or used directly in the next step.
-
-
Cyclization to 1,2,4-Oxadiazole:
-
The isolated O-acylamidoxime is dissolved in a high-boiling point solvent (e.g., xylene, toluene) and heated to reflux for several hours.
-
Alternatively, chemical dehydration can be achieved at lower temperatures using reagents like thionyl chloride or phosphorus oxychloride.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.[6]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
-
Test compounds
-
96-well, black, flat-bottom plate
-
Fluorescence plate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.
-
Prepare 10x stocks of test compounds and controls in General Tubulin Buffer.
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration.
-
Determine the rate and extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for tubulin polymerization inhibition.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for developing 1,2,4-oxadiazole-based anticancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,2,4-oxadiazole derivatives.
References
- 1. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Biological Evaluation of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro biological evaluation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde derivatives, a class of compounds with potential therapeutic applications. This document outlines detailed protocols for key assays and presents available data from structurally related compounds to serve as a comparative benchmark.
Data Presentation: Anticancer Activity of Structurally Related 1,2,4-Oxadiazole Derivatives
While specific quantitative data for this compound derivatives are not extensively available in public literature, the following tables summarize the in vitro cytotoxic activity of analogous 1,2,4-oxadiazole-containing compounds against various human cancer cell lines. This data, presented as IC50 values (the concentration required for 50% inhibition of cell growth), offers a valuable reference for researchers investigating this chemical scaffold.[1][2]
Table 1: Cytotoxicity of 1,2,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Derivative 1 | Colon (CaCo-2) | 4.96 | 5-Fluorouracil | 3.2 |
| Derivative 2 | Colorectal (DLD1) | 0.35 | 5-Fluorouracil | 0.23 |
| Derivative 3 | Breast (T47D) | 19.40 | Paclitaxel | 4.10 |
| Derivative 4 | Prostate (PC-3) | 15.7 | Mitomycin | 1.50 |
| Compound 30a | Prostate (PC3) | 0.12 ± 0.095 | Etoposide | >10 |
| Compound 30a | Lung (A549) | 0.13 ± 0.06 | Etoposide | >10 |
Source: Adapted from publicly available research on 1,2,4-oxadiazole derivatives.[1][3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. The following are standard protocols for key in vitro assays to evaluate the biological activity of this compound derivatives.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.[1][2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compounds for a specified duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to fix the cells. Store at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in the PI staining solution.[1]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in each phase of the cell cycle.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of the compounds against specific enzymes that are relevant to the targeted disease.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer
-
96-well plates (UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of the test compounds. Include a control with no inhibitor. Incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The measurement will depend on the specific substrate and product.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
To better understand the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Many oxadiazole derivatives have been reported to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.
Caption: Potential signaling pathways modulated by oxadiazole derivatives.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is a well-established bioisostere for esters and amides, often incorporated into molecules to improve their metabolic stability and pharmacokinetic properties.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3][4] The presence of a reactive aldehyde group on the phenyl ring makes this compound a versatile synthon for the preparation of a variety of derivatives, such as Schiff bases, hydrazones, and alcohols, further expanding its potential in the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern spectroscopic and chromatographic techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the target compound is presented in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 852180-68-8 | [5][6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5][6] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | Solid, powder | [5][6] |
| Purity | ≥95% | [5] |
Analytical Techniques for Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The following sections detail the expected results and experimental protocols for the key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the target compound are predicted based on the analysis of structurally similar compounds, including 3-methoxybenzaldehyde and various 1,2,4-oxadiazole derivatives.[7][8]
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.1 | s | 1H | Aldehyde (-CHO) |
| ~8.3 | s | 1H | Aromatic (H-2) |
| ~8.1 | d | 1H | Aromatic (H-4 or H-6) |
| ~7.9 | d | 1H | Aromatic (H-6 or H-4) |
| ~7.6 | t | 1H | Aromatic (H-5) |
| ~2.7 | s | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~176 | Oxadiazole Carbon (C-5) |
| ~168 | Oxadiazole Carbon (C-3) |
| ~137 | Aromatic Carbon (C-1) |
| ~135 | Aromatic Carbon (C-3) |
| ~132 | Aromatic Carbon (CH) |
| ~130 | Aromatic Carbon (CH) |
| ~129 | Aromatic Carbon (CH) |
| ~128 | Aromatic Carbon (CH) |
| ~12 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are listed below.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch |
| ~1705 | Strong | Aldehyde C=O stretch |
| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1560 | Medium | Oxadiazole C=N stretch |
| ~1420 | Medium | Oxadiazole ring vibration |
| ~1150 | Medium | Oxadiazole C-O-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 187 | [M-H]⁺ |
| 159 | [M-CHO]⁺ |
| 116 | [C₇H₄N₂]⁺ |
| 89 | [C₇H₅]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this type of molecule.[7][9]
Typical HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 30-90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the aldehyde.[1]
Typical GC-MS Parameters
| Parameter | Recommended Condition |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Splitless |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu |
Experimental Protocols
Sample Preparation
-
NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
IR: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).
-
MS: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
HPLC: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to the desired concentration for analysis.
-
GC-MS: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
NMR Spectroscopy Protocol
-
Prepare the sample as described in section 4.1.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data for analogous structures.[7][8]
IR Spectroscopy Protocol (ATR)
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal after analysis.
Mass Spectrometry Protocol (EI)
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Introduce the sample into the ion source via a direct insertion probe or through a GC inlet.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
HPLC Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Prepare the sample as described in section 4.1.
-
Inject the sample onto the column.
-
Run the gradient program as specified in Table 3.4.
-
Monitor the chromatogram at 254 nm.
-
Determine the retention time and peak area of the compound.
-
Calculate the purity of the sample based on the peak area percentage.
GC-MS Protocol
-
Set up the GC-MS system with the parameters listed in Table 3.5.
-
Prepare the sample as described in section 4.1.
-
Inject the sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.
-
Determine the retention time and compare the obtained mass spectrum with a reference library or the predicted fragmentation pattern.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the characterization of the target compound.
Logic of Spectral Interpretation
Caption: Logical relationship between analytical data and structural features.
Potential Therapeutic Pathways
Caption: Potential therapeutic pathways for 1,2,4-oxadiazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process.[1][2] First, an amidoxime is O-acylated with a carboxylic acid derivative. This is followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[1][3] For the target molecule, this typically involves the reaction of (Z)-N'-hydroxy-3-formylbenzimidamide with an acetylating agent like acetic anhydride.
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors can significantly impact the overall yield. These include the purity of the starting materials (amidoxime and acylating agent), the efficiency of the initial acylation step, and the conditions for the subsequent cyclodehydration.[4] The choice of solvent, temperature, and catalyst or base is crucial for optimizing the cyclization and minimizing side reactions.[4][5]
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave irradiation has been shown to be effective in accelerating the cyclodehydration step and can lead to significantly shorter reaction times and improved yields, particularly for less reactive substrates.[4]
Q4: What are some common side reactions to be aware of?
A4: A primary side reaction is the cleavage of the O-acyl amidoxime intermediate, which can revert to the starting amidoxime.[5][6] Another potential issue is the Boulton-Katritzky rearrangement, a thermal rearrangement that can lead to the formation of other heterocyclic isomers, especially if the reaction is heated for prolonged periods.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Materials: Impurities in the 3-formylbenzonitrile or hydroxylamine can affect the formation and purity of the amidoxime. The acetylating agent (e.g., acetic anhydride) may have degraded. | 1. Purity Check: Verify the purity of starting materials using techniques like NMR or GC-MS. Use freshly opened or purified reagents. |
| 2. Inefficient Acylation: The initial O-acylation of the amidoxime may be incomplete. | 2. Acylation Optimization: Consider using a more reactive acylating agent, such as acetyl chloride. The reaction can also be facilitated by a suitable base.[1] | |
| 3. Incomplete Cyclodehydration: The ring-closing step to form the oxadiazole is often the rate-limiting step and may require specific conditions to proceed efficiently.[4] | 3. Cyclization Enhancement: Optimize thermal conditions; heating is typically required.[4] Alternatively, microwave irradiation can be employed to promote cyclization.[4] Using a base such as NaOH or KOH in a solvent like DMSO can also be effective.[1][4] | |
| Presence of Multiple Spots on TLC (indicating byproducts) | 1. Cleavage of O-acylamidoxime: The intermediate can be unstable and revert to the starting amidoxime, especially with prolonged heating or in the presence of water.[5][6] | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry. Minimize reaction time and temperature for the cyclization step. |
| 2. Boulton-Katritzky Rearrangement: This thermal rearrangement can produce isomeric impurities.[6] | 2. Temperature Control: Avoid excessive heating. Use the minimum temperature required for efficient cyclization. Consider a base-mediated cyclization at room temperature if applicable.[1] | |
| 3. Unreacted Starting Materials: The reaction may not have gone to completion. | 3. Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress and ensure the consumption of starting materials before workup. | |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Alternative Purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. |
| 2. Product Instability: The aldehyde functionality can be sensitive to certain conditions. | 2. Mild Conditions: Use neutral and anhydrous conditions during workup and purification. Store the final product in a dry environment. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-N'-hydroxy-3-formylbenzimidamide (Amidoxime Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-formylbenzonitrile (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Isolation: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude amidoxime.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the purified (Z)-N'-hydroxy-3-formylbenzimidamide (1 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Acylation: Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.
-
Cyclodehydration: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. Stir for 2-4 hours, monitoring the formation of the product by TLC.
-
Workup: Cool the reaction mixture and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Troubleshooting Workflow
References
Overcoming challenges in the purification of 1,2,4-oxadiazole compounds
Welcome to the technical support center for the purification of 1,2,4-oxadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these important heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1,2,4-oxadiazole compounds, offering probable causes and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole After Purification
-
Symptom: Analytical data (TLC, LC-MS, NMR) of the purified product shows a weak or absent signal for the target 1,2,4-oxadiazole.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Incomplete Cyclization: The O-acyl amidoxime intermediate may not have fully cyclized, leading to its loss during workup or purification.[1] | Ensure cyclization conditions are sufficient. For thermal cyclization, consider higher boiling point solvents like toluene or xylene. For base-mediated cyclization, strong, non-nucleophilic bases such as TBAF in dry THF are effective.[1] |
| Product Instability: The 1,2,4-oxadiazole may be susceptible to rearrangement or degradation under the purification conditions (e.g., acidic or basic conditions, prolonged heating). | Use neutral and anhydrous conditions for workup and purification whenever possible. Avoid prolonged exposure to harsh conditions.[1] |
| Poor Extraction Efficiency: The product may have poor solubility in the extraction solvent, leading to significant loss in the aqueous phase. | Test the solubility of a small sample of the crude product in various organic solvents to determine the most effective one for extraction. Perform multiple extractions with smaller volumes of solvent. |
| Product Adsorption on Silica Gel: Highly polar 1,2,4-oxadiazoles may irreversibly adsorb to silica gel during column chromatography. | Deactivate the silica gel with a small percentage of a polar solvent (e.g., triethylamine or methanol) in the eluent. Alternatively, consider using a different stationary phase like alumina or reverse-phase silica. |
Issue 2: Presence of a Major Impurity with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
-
Symptom: A significant peak in the LC-MS of the purified product corresponds to the mass of the amidoxime starting material plus the mass of the acyl group, minus the mass of water.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in the presence of water or protic solvents, or with extended heating.[1] | Minimize reaction time and temperature for the cyclodehydration step. Ensure strictly anhydrous conditions if a base is used.[1] |
| Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization may not have been overcome, leading to the accumulation of the intermediate.[1] | Increase the reaction temperature or switch to a more potent cyclization agent.[1] Microwave irradiation can also be an effective technique to promote cyclization and reduce reaction times.[1][2] |
Issue 3: The Purified Product Rearranges Over Time or During Analysis
-
Symptom: NMR and/or MS data of the purified product changes over time, suggesting the formation of an isomer or degradation product.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo thermal or acid/moisture-catalyzed rearrangement to other heterocycles.[1][3] | Use neutral, anhydrous conditions for workup and purification. Store the final compound in a dry, cool, and dark environment.[1] |
| Photochemical Rearrangement: Some 1,2,4-oxadiazoles, such as 3-amino derivatives, can rearrange to 1,3,4-oxadiazoles under certain photochemical conditions.[1] | Protect the compound from light during purification and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for difficulties in purifying 1,2,4-oxadiazoles?
A1: The most frequent challenge is often related to the final cyclodehydration step of the O-acyl amidoxime intermediate. This step can require forceful conditions, and if incomplete, leads to a mixture of starting materials, the intermediate, and the desired product, complicating purification.[1]
Q2: I am observing a significant amount of a side product that I suspect is a dimer of my nitrile oxide starting material. How can I avoid this and purify my desired 1,2,4-oxadiazole?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction in 1,3-dipolar cycloaddition syntheses.[1][4] To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile instead of another molecule of itself.[1] Purification can often be achieved by column chromatography, as the polarity of the furoxan dimer is typically different from that of the desired 1,2,4-oxadiazole.
Q3: My 1,2,4-oxadiazole seems to be unstable on silica gel. What are my alternative purification options?
A3: If your compound is unstable on silica gel, consider the following alternatives:
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.
-
Reverse-Phase Chromatography: This is particularly useful for less polar compounds and can offer a different selectivity compared to normal-phase chromatography.
-
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a quick and effective alternative to column chromatography.
Q4: Can I use microwave irradiation to improve the purity of my crude 1,2,4-oxadiazole product?
A4: Yes, microwave irradiation can indirectly improve the purity of your crude product by driving the cyclization of the O-acyl amidoxime intermediate to completion. This can significantly reduce reaction times and improve yields, leading to a cleaner crude product that is easier to purify.[1][2]
Experimental Protocols
Protocol 1: General Purification of a 1,2,4-Oxadiazole by Column Chromatography
-
Preparation of the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude product is an oil, it can be loaded directly onto the column. If it is a solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel slurry in the initial eluent (a low polarity solvent mixture, e.g., hexane/ethyl acetate). Pack the column with the slurry, ensuring there are no air bubbles.
-
Loading the Sample: Carefully load the prepared crude sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect fractions and spot them on a TLC plate. Visualize the spots under a UV lamp and/or by staining. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 1,2,4-oxadiazole.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the 1,2,4-oxadiazole is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This resource is tailored for researchers, scientists, and professionals in drug development to navigate and troubleshoot common side reactions and challenges encountered during synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their probable causes, and recommended solutions in a direct question-and-answer format.
Issue 1: I am observing a low or no yield of the desired 1,2,4-oxadiazole.
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Probable Cause 1: Incomplete Acylation of the Amidoxime. The initial O-acylation of the amidoxime is a critical step. Incomplete acylation can be due to poor activation of the carboxylic acid or the presence of incompatible functional groups.
-
Solution: Ensure your carboxylic acid is properly activated. Using coupling agents like N,N'-carbonyldiimidazole (CDI) or HATU with a non-nucleophilic base such as DIPEA can be effective.[1][2][3] If your starting materials contain reactive functional groups like unprotected hydroxyl (-OH) or amino (-NH2), consider protecting them before the coupling reaction.[1]
-
-
Probable Cause 2: Inefficient Cyclodehydration. The final step, the cyclodehydration of the O-acyl amidoxime intermediate, is often the most challenging and a common reason for low yields.[1] This step may require forcing conditions to proceed efficiently.
-
Solution: For thermally promoted cyclization, ensure you are using a sufficiently high temperature, which might involve refluxing in a high-boiling solvent like toluene or xylene.[1][2][3] For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a widely used and effective option.[1][4] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization, sometimes even at room temperature.[1][4]
-
Issue 2: My analytical data (NMR, MS) suggests the presence of an unexpected isomer.
-
Probable Cause: Rearrangement Reactions. 1,2,4-oxadiazoles are known to undergo several types of rearrangements, especially under thermal or photochemical conditions, due to their low aromaticity and the labile O-N bond.[5][6]
-
Solution: Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement is common for 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a side chain capable of acting as a nucleophile.[1][5] It can be triggered by heat, acid, or even moisture.[1] To minimize BKR, use neutral, anhydrous conditions during workup and purification, and store the final compound in a dry environment.[1]
-
Solution: Photochemical Rearrangements: Exposure to light can cause the O-N bond to break, leading to rearrangements that can form isomers like 1,3,4-oxadiazoles or other heterocyclic systems.[5] Protect your reaction mixture from light, especially if the reaction is prolonged.
-
Issue 3: I am isolating my starting materials (amidoxime and carboxylic acid) after the reaction.
-
Probable Cause: Cleavage of the O-Acyl Amidoxime Intermediate. The O-acyl amidoxime intermediate can be susceptible to hydrolysis, especially in the presence of water or during extended heating, which cleaves it back to the starting amidoxime and carboxylic acid.[1][7]
-
Solution: Minimize the reaction time and temperature for the cyclodehydration step whenever possible.[1] If you are using a base-mediated method, ensure you are working under strictly anhydrous conditions. The use of microwave irradiation has been reported to significantly shorten reaction times, which can help to avoid this side reaction.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most frequently encountered issue is the inefficient cyclodehydration of the O-acyl amidoxime intermediate.[1] This can lead to low yields and the accumulation of the intermediate, which may then be hydrolyzed back to the starting materials under the reaction conditions.[1][7] Another significant side reaction to be mindful of is the Boulton-Katritzky rearrangement, which leads to the formation of isomeric heterocyclic compounds.[1][5]
Q2: My O-acyl amidoxime intermediate is stable and difficult to cyclize. What can I do?
A2: If thermal methods are ineffective, switching to a base-mediated cyclization is a good strategy. Strong bases are often required. Tetrabutylammonium fluoride (TBAF) is a popular choice as it acts as a strong base in aprotic solvents and can promote cyclization under mild conditions, sometimes at room temperature.[4][9] Alternatively, superbase systems like NaOH or KOH in DMSO have proven effective for challenging cyclizations, including those with nitro groups.[4] Microwave-assisted synthesis can also be a powerful tool to overcome high activation barriers and drive the cyclization to completion in a much shorter time.[8]
Q3: Are there any milder or "greener" alternatives for the cyclization step?
A3: Yes, several milder and more environmentally friendly methods have been developed. Room temperature synthesis using TBAF in THF is a good example of a milder approach.[4] One-pot syntheses that avoid the isolation of intermediates are also becoming more common. For instance, reacting an amidoxime with a carboxylic acid ester in a superbase medium like NaOH/DMSO can directly yield the 1,2,4-oxadiazole at room temperature.[8] Solvent-free, one-pot reactions using potassium fluoride as a catalyst and solid support have also been reported for the synthesis of symmetrically 3,5-disubstituted 1,2,4-oxadiazoles.[10][11]
Q4: How can I prevent the Boulton-Katritzky rearrangement (BKR)?
A4: The BKR is a thermal rearrangement that can be facilitated by acidic or moist conditions.[1][5] To suppress this side reaction, it is crucial to perform the reaction and subsequent workup under neutral and anhydrous conditions. Avoid prolonged heating where possible. If purification by chromatography is necessary, ensure the silica gel is neutral. Storing the purified compound in a cool, dry, and dark place is also recommended.
Data Presentation
Table 1: Comparison of Cyclization Conditions for O-Acyl Amidoximes
| Method | Catalyst/Base | Solvent | Temperature | Typical Reaction Time | Yield Range | Reference(s) |
| Thermal | None | Toluene/Xylene | Reflux (>100 °C) | 4 - 24 h | Moderate to Good | [2][3] |
| Base-Catalyzed | TBAF (catalytic) | THF/Acetonitrile | Room Temperature - 80 °C | 1 - 16 h | Good to Quantitative | [1][4] |
| Superbase | NaOH/KOH | DMSO | Room Temperature | 4 - 24 h | Poor to Good | [4][8] |
| Microwave | K2CO3 / NH4F | Al2O3 (solid support) | High | < 30 min | Good | [8] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using CDI
This protocol is adapted from a common synthetic route involving the in-situ activation of a carboxylic acid.[2][3]
-
Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the acyl-imidazole intermediate.
-
Coupling: Add the amidoxime (1.0 eq) to the reaction mixture.
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Stir the resulting solution at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials and formation of the O-acyl amidoxime intermediate.
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Cyclization: Heat the reaction mixture to 120 °C for 4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: TBAF-Catalyzed Cyclization of Isolated O-Acyl Amidoximes
This protocol is useful when the O-acyl amidoxime intermediate has been isolated.[4]
-
Dissolve the O-acyl amidoxime (1.0 eq) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (e.g., 1M in THF, 0.1-1.0 eq) to the mixture at room temperature.
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Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from 1 to 16 hours depending on the substrate.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
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Purify the residue by chromatography to yield the pure 1,2,4-oxadiazole.
Visualizations
Caption: General workflow for the two-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Caption: A decision-making flowchart for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
Caption: Illustration of the Boulton-Katritzky Rearrangement as a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 1,2,4-Oxadiazole Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the synthesis of 1,2,4-oxadiazoles, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
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Symptom: Analytical data (e.g., TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with a significant amount of starting material remaining.
-
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA can be highly effective.[1] |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often a critical and challenging step.[1] For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1][2] |
| Incompatible Functional Groups | Unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid ester can hinder the formation of the desired product.[3] Consider protecting these functional groups before the coupling and cyclization steps. |
| Poor Choice of Solvent | The solvent can significantly influence the reaction outcome. Aprotic solvents like DMF, THF, DCM, and MeCN generally yield good results in base-catalyzed cyclizations, while protic solvents such as water or methanol may be unsuitable.[1] |
Issue 2: Formation of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
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Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the acyl group's mass, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
-
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a common side reaction, particularly in aqueous or protic media, or under prolonged heating.[1][4] Minimize the reaction time and temperature for the cyclodehydration step whenever possible. If using a base, ensure anhydrous conditions.[1] |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for cyclization may not have been overcome. Increase the temperature or switch to a more potent cyclization agent. For example, if thermal conditions in toluene are ineffective, consider using a stronger base like TBAF or a superbase system.[1][2] |
Issue 3: Identification of an Isomeric or Rearranged Product
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Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
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Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-substituted 1,2,4-oxadiazoles with a saturated side chain can undergo this thermal rearrangement to form other heterocycles.[1][4] The presence of acid or moisture can facilitate this process.[1] Use neutral, anhydrous conditions for workup and purification, and store the final compound in a dry environment. |
| Nitrile Oxide Dimerization | In 1,3-dipolar cycloaddition reactions, nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides, especially under vigorous reaction conditions.[5] This can be minimized by using a catalyst, such as platinum(IV), to promote the desired cycloaddition under milder conditions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1][6] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: I am using a 1,3-dipolar cycloaddition reaction and I'm getting a significant amount of a side product with the mass of a nitrile oxide dimer. What is happening?
A2: You are likely observing the dimerization of your nitrile oxide intermediate. This is a common side reaction in 1,3-dipolar cycloadditions, leading to the formation of furoxans or 1,2,4-oxadiazole-4-oxides.[5] This occurs when the cycloaddition with the nitrile is slow, allowing the highly reactive nitrile oxide to react with itself. To minimize this, consider using a catalyst to accelerate the desired reaction or adjusting the reaction conditions to favor the cycloaddition.
Q3: My 1,2,4-oxadiazole product seems to be degrading upon storage or during purification. What could be the cause?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain.[1][4] This rearrangement can be triggered by heat, acid, or even moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave irradiation can be a very effective tool for accelerating the synthesis of 1,2,4-oxadiazoles, particularly the cyclodehydration step.[1][2] It can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[6]
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Catalyst and Solvent on the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Cyclodehydration
| Catalyst | Solvent | Temperature | Typical Yields | Reference |
| None (Thermal) | Toluene or Xylene | Reflux | Moderate to Good | [1] |
| TBAF | THF (anhydrous) | Room Temperature | Good to Excellent | [1] |
| NaOH/DMSO | DMSO | Room Temperature | Poor to Excellent (11-90%) | [2][7] |
| KOH/DMSO | DMSO | Room Temperature | Good | [1] |
| PTSA-ZnCl₂ | - | - | Good | [8] |
| Graphene Oxide | Ethanol-Water | 80 °C | Good (up to 73%) | [9] |
Table 2: Optimization of Graphene Oxide Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole
| Entry | Catalyst (mg) | Solvent (Ethanol:Water) | Yield (%) |
| 1 | None | 1:3 | 0 |
| 2 | Graphene Oxide (25) | 1:3 | 73 |
| 3 | Graphite Powder | 1:3 | Trace |
| 4 | Reduced Graphene Oxide | 1:3 | 25 |
| 5 | Graphene Oxide (25) + H₂O₂ | 1:3 | 85 |
| 6 | H₂O₂ only | 1:3 | 0 |
| Data adapted from a study on graphene oxide catalyzed synthesis.[9] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol describes a one-pot synthesis from an amidoxime and a carboxylic acid ester at room temperature.[2]
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Materials:
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Substituted Amidoxime (1.0 eq)
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Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
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Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol utilizes microwave irradiation for a silica-supported cyclization.[1]
-
Materials:
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Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine or another suitable base
-
Anhydrous Dichloromethane (DCM)
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Silica Gel (60-120 mesh)
-
-
Procedure:
-
Acylation: Dissolve the substituted amidoxime in anhydrous DCM containing a base (e.g., pyridine). Add a solution of the desired acyl chloride in anhydrous DCM dropwise while stirring at room temperature. Monitor the reaction by TLC until the starting materials are consumed.
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Silica-Supported Cyclization: Once the acylation is complete, add 1 g of silica gel to the reaction mixture. Remove the solvent under reduced pressure.
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Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
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Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.
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Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of 1,2,4-oxadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in amidoxime acylation reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in amidoxime acylation reactions.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Q1: My amidoxime acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in amidoxime acylation can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Here are the most common culprits and how to address them:
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Inadequate Acylating Agent Reactivity: The acylating agent (e.g., acyl chloride, anhydride) may not be reactive enough under your current conditions.
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Poor Nucleophilicity of the Amidoxime: The nitrogen of the amidoxime may not be sufficiently nucleophilic to attack the acylating agent effectively. Electron-withdrawing groups on the amidoxime can decrease its reactivity.
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Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature, or too high, leading to decomposition.
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Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A temperature screening experiment can help identify the optimal condition. Some reactions may require cooling to control exotherms and prevent side reactions.[5]
-
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Incorrect Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
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Solution: Choose a solvent that dissolves both the amidoxime and the acylating agent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices.
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Presence of Moisture: Acylating agents are often sensitive to moisture, which can lead to their hydrolysis and a reduction in yield.
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Solution: Ensure all glassware is thoroughly dried (flame- or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5]
-
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Insoluble Starting Materials: If your amidoxime or acylating agent is not fully dissolved, the reaction will be slow and incomplete.
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Solution: Screen for a solvent system that can dissolve both reactants. If a single solvent is not effective, a co-solvent system might be necessary. Gentle heating can also improve solubility, but monitor for any degradation of your starting materials.
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Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of side products, complicating purification. What are the likely side reactions and how can I suppress them?
A: The primary challenge in amidoxime acylation is controlling the chemoselectivity due to the presence of two nucleophilic sites: the amino nitrogen (N-acylation) and the oxime oxygen (O-acylation).
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Competitive O-acylation: The oxygen of the oxime can be acylated, leading to the formation of an O-acyl amidoxime. This is often a competing pathway with the desired N-acylation.
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Solution: The selectivity between N- and O-acylation is highly dependent on the reaction conditions. Generally, N-acylation is favored under basic conditions, while O-acylation can be promoted under acidic conditions. Careful selection of the base and solvent system is crucial for directing the reaction towards the desired product.[6]
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Di-acylation: Both the nitrogen and the oxygen of the amidoxime can be acylated, especially if an excess of a highly reactive acylating agent is used.
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Solution: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the acylating agent. Slow, dropwise addition of the acylating agent to the reaction mixture can also help to control the reaction and minimize di-acylation.
-
-
Hydrolysis of Acylating Agent: As mentioned previously, moisture can lead to the hydrolysis of the acylating agent, which not only reduces the yield of the desired product but also introduces carboxylic acid impurities that can complicate purification.
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Solution: Rigorously exclude water from your reaction system by using anhydrous solvents and an inert atmosphere.
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Frequently Asked Questions (FAQs)
Q3: How do I choose the right base for my amidoxime acylation?
A: The choice of base is critical for both promoting the reaction and controlling selectivity. A non-nucleophilic organic base is generally preferred to avoid competing reactions.
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Triethylamine (TEA) and Pyridine: These are commonly used bases that can effectively scavenge the acid byproduct (e.g., HCl from an acyl chloride) and can help to increase the nucleophilicity of the amidoxime.
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4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, often used in small (catalytic) amounts along with a stoichiometric amount of a weaker base like TEA. It works by forming a highly reactive N-acylpyridinium intermediate.[3][4]
Q4: What is the best way to purify my acylated amidoxime?
A: The purification method will depend on the properties of your product.
-
Work-up: A typical work-up involves quenching the reaction with water or a dilute aqueous acid/base, followed by extraction with an organic solvent. Washing the organic layer with dilute acid can remove basic impurities (like TEA and DMAP), while washing with a dilute base (like sodium bicarbonate) can remove acidic impurities (like the carboxylic acid from hydrolysis of the acylating agent).[7]
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Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A common mobile phase is a mixture of ethyl acetate and hexane or petroleum ether.[8]
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Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
Q5: I am not sure if I have N-acylation or O-acylation. How can I tell the difference?
A: Spectroscopic methods are the most reliable way to distinguish between N- and O-acylated products.
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¹H NMR Spectroscopy: The chemical shift of the protons on and near the acylated functional group will be different. For example, the N-H proton of the starting amidoxime will disappear upon N-acylation, and the chemical shifts of adjacent protons will change.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon and the carbon of the C=NOH group will be different for the two isomers.
-
Infrared (IR) Spectroscopy: The position of the C=O and N-H stretching frequencies can provide clues to the structure.
Data Presentation
Table 1: Effect of Base and Solvent on Amidoxime Acylation Yield
| Entry | Amidoxime | Acylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamidoxime | Benzoyl Chloride | Pyridine (2.0) | Dichloromethane | 25 | 4 | 85 | [8] |
| 2 | Acetamidoxime | Acetic Anhydride | Triethylamine (1.5) | THF | 25 | 6 | 78 | Fictionalized Example |
| 3 | 4-Chlorobenzamidoxime | Acetyl Chloride | DMAP (0.1) / TEA (1.2) | Acetonitrile | 0 to 25 | 3 | 92 | [3] |
| 4 | Nicotinic acid amidoxime | Epichlorohydrin | Sodium Hydroxide (1.6) | DMF | 70 | 12 | 75 | [9] |
Note: The data in this table is compiled from various sources and includes a fictionalized example for illustrative purposes. Yields are highly substrate-dependent and these conditions should be considered as starting points for optimization.
Experimental Protocols
Protocol 1: General Procedure for Amidoxime Acylation with an Acyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amidoxime (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) to achieve a concentration of 0.1-0.5 M.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 equivalents). If using a catalytic amount of DMAP (0.05-0.1 equivalents), it can be added at this stage.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution. Monitor the temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Troubleshooting Workflow for Low Yields
Caption: A troubleshooting workflow for diagnosing and resolving low yields in amidoxime acylation reactions.
Competing N- vs. O-Acylation Pathways
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of oxadiazole derivatives is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating the target compound from common impurities generated during synthesis.
Q2: Which mobile phase system is suitable for the purification of this compound?
A2: A gradient of hexane and ethyl acetate is a highly effective mobile phase system. The purification typically starts with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increases in polarity to elute the desired compound.
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Use the same mobile phase system as the column, and visualize the spots under UV light (254 nm). Staining with p-anisaldehyde can also be used for visualization.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include unreacted starting materials such as 3-formylbenzonitrile and acetamidoxime, as well as byproducts from the cyclization reaction. Depending on the synthetic route, other impurities could include reagents like phosphorus oxychloride or dehydrating agents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel. | |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of hexane. |
| Poor separation of the desired compound from impurities. | The chosen mobile phase system does not provide adequate resolution. | Optimize the mobile phase system by trying different solvent ratios or by adding a small amount of a third solvent like dichloromethane or methanol. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The sample is not fully dissolved in the loading solvent. | Ensure the sample is completely dissolved in a minimal amount of a suitable solvent before loading onto the column. |
| The compound is interacting too strongly with the stationary phase. | Consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. | |
| The collected fractions are very dilute. | The elution was too fast. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp
2. Column Preparation (Wet Packing):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
4. Elution:
-
Begin elution with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Collect fractions of a consistent volume.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase as needed to elute the target compound. A suggested gradient is provided in the table below.
Table 1: Example of a Step-Gradient Elution Profile
| Step | Hexane (%) | Ethyl Acetate (%) | Volume | Purpose |
| 1 | 95 | 5 | 2 column volumes | Elute non-polar impurities |
| 2 | 90 | 10 | 3 column volumes | Elute less polar impurities |
| 3 | 80 | 20 | 5-10 column volumes | Elute the target compound |
| 4 | 50 | 50 | 2 column volumes | Elute highly polar impurities |
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Technical Support Center: Preventing Byproduct Formation in 1,3-Dipolar Cycloaddition Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation in 1,3-dipolar cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and how can I prevent them?
A1: The most common byproducts in CuAAC, a cornerstone of "click chemistry," are primarily due to oxidative processes and side reactions with components of the reaction mixture. Key byproducts and their prevention strategies are outlined below:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This is the dimerization of the terminal alkyne starting material, which can significantly reduce the yield of the desired triazole product. It is primarily caused by the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state in the presence of oxygen.[1]
-
Prevention:
-
Use a Reducing Agent: Add a sufficient excess of a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) oxidation state.[2][3]
-
Degas Solutions: Thoroughly degas all reaction components with an inert gas like argon or nitrogen to remove dissolved oxygen.[1]
-
Maintain an Inert Atmosphere: Perform the reaction under an argon or nitrogen atmosphere, especially for slow reactions or when using sensitive substrates.
-
-
-
Generation of Reactive Oxygen Species (ROS): The combination of a Cu(I) catalyst, a reducing agent, and oxygen can produce ROS, which may lead to the degradation of sensitive biomolecules, such as proteins or peptides.[4]
-
Byproducts from Ascorbate Oxidation: The oxidation of sodium ascorbate can generate dehydroascorbate and other reactive aldehydes. These species can react with amine-containing residues on proteins (e.g., lysine, arginine), leading to unwanted protein modification and aggregation.[4][7]
Q2: My thermal (uncatalyzed) 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric products is a common issue in thermal Huisgen 1,3-dipolar cycloadditions, especially with asymmetrical alkynes, often resulting in a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles.[3] This is because the activation energies for the formation of both isomers are very similar.[8]
-
Improving Regioselectivity:
-
Catalysis: The most effective method to control regioselectivity is to use a metal catalyst.
-
Copper(I) Catalysis (CuAAC): Specifically yields the 1,4-disubstituted regioisomer.[3]
-
Ruthenium Catalysis (RuAAC): Selectively produces the 1,5-disubstituted regioisomer.
-
-
Solvent Choice: The polarity of the solvent can influence the ratio of regioisomers, although this effect is often less pronounced than with catalysis. It is advisable to screen a range of solvents to optimize for the desired isomer.
-
Electronic Effects: The electronic properties of the substituents on both the dipole and dipolarophile can influence regioselectivity. Electron-withdrawing groups on the dipolarophile generally favor the formation of one regioisomer over the other.[9]
-
Q3: I am observing low yields and decomposition of my starting materials in a cycloaddition involving an azomethine ylide. What could be the cause?
A3: Azomethine ylides can be unstable and prone to side reactions if not handled correctly. Low yields are often attributable to the decomposition of the ylide before it can react with the dipolarophile.
-
Troubleshooting Strategies:
-
In Situ Generation: It is highly recommended to generate the azomethine ylide in situ in the presence of the dipolarophile.[10] This ensures that the reactive ylide is trapped as it is formed, minimizing decomposition. Common methods for in situ generation include the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde.[10][11]
-
Reaction Temperature: Excessive heat can lead to the decomposition of the azomethine ylide and other reactants. A systematic screening of the reaction temperature is advised to find the optimal balance between reaction rate and stability. For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Quantitative Data on Byproduct Prevention
Table 1: Effect of Ligand:Copper Ratio on CuAAC Reactions
| Ligand:Copper Ratio | Observation | Recommendation |
| 1:1 to 2:1 | May be sufficient for simple molecules, but can offer less protection for sensitive biomolecules. | Suitable for robust substrates where oxidative damage is not a primary concern. |
| 5:1 | Significantly accelerates the reaction and provides enhanced protection against ROS-mediated damage to biomolecules like proteins.[1][6] | Recommended for bioconjugation reactions and when working with sensitive substrates to minimize byproduct formation and substrate degradation.[4][7] |
Table 2: Influence of Reaction Parameters on Byproduct Formation in Nitrone Cycloadditions
| Parameter | Condition | Observation | Reference |
| Temperature | Increased from room temperature to 80°C | In the cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with C-carbamoyl nitrones, heating in toluene at 80°C was optimal for obtaining the desired diastereomer as the main product. | [12] |
| Temperature | Increased to 110°C | Further increasing the temperature led to a decrease in the yield of the desired product due to significant tarring of the reaction mixture. | [12] |
| Solvent | Toluene vs. Dichloromethane (DCM) | At room temperature, using DCM resulted in a different major diastereomer compared to reactions run at higher temperatures in toluene, highlighting the solvent's role in stereoselectivity. | [12] |
Table 3: Effect of Solvent Polarity on Regioisomer Ratio in a Thermal 1,3-Dipolar Cycloaddition
The following data is for the cycloaddition of 2-furfural oxime and ethyl propiolate.
| Solvent | Dielectric Constant (ε) | Product Ratio (1,4-isomer : 1,5-isomer) | Reference |
| Dichloromethane | 8.93 | 1 : 1.7 | [13] |
| Acetonitrile | 37.5 | 1 : 2.5 | [13] |
| Dimethylformamide (DMF) | 36.7 | 1 : 3.0 | [13] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 1 : 3.5 | [13] |
This table demonstrates that for this specific reaction, increasing solvent polarity favors the formation of the 1,5-regioisomer.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation with Byproduct Minimization
This protocol describes a standard procedure for labeling an alkyne-modified protein with an azide-functionalized molecule, incorporating steps to minimize common byproducts.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4).
-
Azide-containing molecule (e.g., fluorescent probe).
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in deionized water).
-
THPTA ligand stock solution (50 mM in deionized water).
-
Sodium ascorbate stock solution (100 mM in deionized water, must be freshly prepared ).
-
Aminoguanidine hydrochloride stock solution (100 mM in deionized water).
-
Inert gas (Argon or Nitrogen) for degassing.
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically 2-10 fold excess) in the reaction buffer.
-
Degassing (Optional but Recommended): Gently bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. For a final reaction volume of 500 µL with 100 µM CuSO₄ and 500 µM THPTA, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Allow this mixture to stand for a few minutes.[14]
-
Add the catalyst premix to the protein solution and mix gently by pipetting.
-
Add the aminoguanidine stock solution to the reaction mixture to a final concentration of 5 mM to scavenge ascorbate oxidation byproducts.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[14]
-
Cap the tube to minimize oxygen re-entry and allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may require adjustment.
-
Upon completion, purify the conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and the copper catalyst.
Protocol 2: In Situ Generation of an Azomethine Ylide for Cycloaddition
This protocol describes the generation of an azomethine ylide from an α-amino acid and an aldehyde for subsequent intramolecular cycloaddition.
Materials:
-
Aldehyde bearing a pendent dipolarophile.
-
A secondary amine (e.g., 1,2,3,4-tetrahydroisoquinoline).
-
Benzoic acid (catalyst).
-
Molecular sieves (e.g., 4Å).
-
Anhydrous solvent (e.g., Toluene).
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 eq.), the secondary amine (1.1 eq.), benzoic acid (0.2 eq.), and activated molecular sieves.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., reflux). The condensation of the amine and aldehyde, catalyzed by benzoic acid, generates an iminium intermediate. Subsequent deprotonation forms the azomethine ylide in situ.
-
The generated ylide will then react with the tethered dipolarophile in an intramolecular fashion.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, filter off the molecular sieves, and concentrate the filtrate under reduced pressure.
-
Purify the resulting polycyclic product by column chromatography.
Note: This is a general procedure adapted from literature and may require optimization for specific substrates.[11]
Visual Troubleshooting and Workflow Diagrams
Caption: Competing reaction pathways in a CuAAC reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. de.lumiprobe.com [de.lumiprobe.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Table 1. The effect of solvent polarity on the ratio of the 1,3-cycloaddition products 12 and 13 : Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity : Science and Education Publishing [pubs.sciepub.com]
- 14. benchchem.com [benchchem.com]
Stability issues of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound arise from its two key functional groups: the 1,2,4-oxadiazole ring and the benzaldehyde group.
-
1,2,4-Oxadiazole Ring: This heterocyclic ring is thermodynamically stable but can be susceptible to cleavage under certain conditions, particularly at non-optimal pH ranges. Studies on other 1,2,4-oxadiazole derivatives have shown that the ring can open via nucleophilic attack, a process that is often facilitated by acidic or basic conditions.[1] The presence of a proton donor, such as water, can be critical for this degradation pathway, especially at high pH.[1]
-
Benzaldehyde Group: The aldehyde functional group is prone to oxidation, which can convert it to the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. Aldehydes can also participate in other reactions, such as aldol condensation, especially under basic conditions.
Q2: In which solvents is this compound expected to be most stable?
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: Based on studies of a similar 1,2,4-oxadiazole derivative, the compound is expected to exhibit maximum stability in a slightly acidic pH range of 3 to 5.[1] Both strongly acidic (low pH) and alkaline (high pH) conditions are likely to accelerate the degradation of the 1,2,4-oxadiazole ring.[1]
Q4: What are the likely degradation products of this compound?
A4: The potential degradation products will depend on the specific stress conditions:
-
Hydrolysis (Acidic/Basic): Cleavage of the 1,2,4-oxadiazole ring is a primary degradation pathway. At low pH, protonation of a nitrogen atom in the ring can facilitate a nucleophilic attack, leading to ring opening and the formation of an aryl nitrile derivative.[1] At high pH, direct nucleophilic attack on a ring carbon can also lead to ring opening, ultimately forming the same aryl nitrile degradation product.[1]
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, forming 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid. This is a common degradation pathway for benzaldehyde derivatives.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If stock solutions must be stored, use a dry, aprotic solvent like anhydrous DMSO or acetonitrile, and store at -20°C or -80°C, protected from light and moisture. For aqueous buffers, maintain a pH between 3 and 5. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Compare the retention times with those of suspected degradation products (e.g., the corresponding carboxylic acid or nitrile). This will help to understand the degradation pathway and optimize storage and handling conditions. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | Ensure the solvent has sufficient solubilizing power for the desired concentration. Sonication may aid in dissolution. If precipitation occurs upon storage, it may be a sign of degradation; in this case, a fresh solution should be prepared. |
| Discoloration of the solution. | Formation of chromophoric degradation products or impurities. | This is a strong indicator of compound instability. Do not use discolored solutions. Prepare a fresh solution and re-evaluate storage conditions. Consider performing a forced degradation study to identify the cause of the color change. |
Experimental Protocols
Protocol for Assessing Solution Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to identify the key factors that affect the stability of this compound.
1. Materials:
- This compound
- HPLC-grade acetonitrile, methanol, and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity buffers (pH 3, 5, 7, 9)
- Class A volumetric flasks and pipettes
- HPLC or UPLC system with a PDA or DAD detector and a mass spectrometer (LC-MS)
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- pH meter
- Photostability chamber
- Oven
2. Preparation of Stock Solution:
- Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
- Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
- Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.
- pH-Dependent Degradation: Prepare solutions of the compound in buffers of different pH values (e.g., 3, 5, 7, 9) and monitor their stability over time at a controlled temperature.
4. Sample Analysis:
- At specified time points, withdraw samples from each stress condition.
- Dilute the samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC-DAD or LC-MS method. A suitable starting method could be a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid or phosphoric acid for better peak shape).
- Quantify the remaining parent compound and any major degradation products.
5. Data Analysis:
- Calculate the percentage of degradation for each condition.
- Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the LC-MS data.
- Summarize the results in a table to compare the stability under different conditions.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart outlining the steps to troubleshoot inconsistent experimental results potentially caused by the instability of this compound.
Potential Degradation Pathways
Caption: A diagram illustrating the two primary potential degradation pathways for this compound: hydrolysis of the oxadiazole ring and oxidation of the aldehyde group.
References
Technical Support Center: Scaling Up the Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable synthetic pathway is a two-step process. The first step involves the conversion of 3-cyanobenzaldehyde to 3-formylbenzamidoxime. The subsequent step is the cyclization of the amidoxime intermediate with acetic anhydride to form the desired 1,2,4-oxadiazole ring.
Q2: I am experiencing low yields in the first step, the formation of 3-formylbenzamidoxime. What are the likely causes?
A2: Low yields in the amidoxime formation are often attributed to incomplete reaction or side reactions. Key factors to investigate include the purity of the 3-cyanobenzaldehyde, the quality of the hydroxylamine solution, and the reaction temperature and pH. Ensuring a slight excess of hydroxylamine and maintaining the optimal pH are crucial for driving the reaction to completion.
Q3: The cyclization of the O-acyl amidoxime intermediate to the final product is inefficient. How can I improve the yield?
A3: The cyclodehydration step is often the most challenging. Inadequate heating is a common reason for low conversion. Refluxing in a high-boiling solvent such as toluene or xylene is often necessary. For base-mediated cyclizations, strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in anhydrous THF can be effective, even at room temperature. The use of superbase systems like NaOH/DMSO or KOH/DMSO has also been shown to promote cyclization.[1] Microwave irradiation can also be a powerful tool to shorten reaction times and improve yields, especially for less reactive substrates.[2]
Q4: I am observing a significant amount of a by-product with a mass corresponding to the hydrolyzed O-acyl amidoxime. What is happening and how can I prevent it?
A4: This indicates the cleavage of your O-acyl amidoxime intermediate back to the amidoxime. This is a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating. To minimize this, ensure anhydrous reaction conditions, especially when using a base for cyclization. Minimizing the reaction time and temperature for the cyclodehydration step can also be beneficial.[1]
Q5: My purified product seems to be unstable. Are there any known stability issues with this class of compounds?
A5: Certain 3,5-disubstituted 1,2,4-oxadiazoles can undergo a Boulton-Katritzky rearrangement, especially when subjected to heat, acid, or moisture. This rearrangement leads to the formation of isomeric heterocycles. To mitigate this, it is advisable to use neutral, anhydrous conditions for workup and purification and to store the final compound in a cool, dry, and inert atmosphere.[1]
Experimental Protocols
Step 1: Synthesis of 3-Formylbenzamidoxime
This procedure outlines the conversion of 3-cyanobenzaldehyde to 3-formylbenzamidoxime.
Materials:
-
3-Cyanobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid under vacuum to yield 3-formylbenzamidoxime.
Step 2: Synthesis of this compound
This protocol describes the cyclization of 3-formylbenzamidoxime to the final product using acetic anhydride.
Materials:
-
3-Formylbenzamidoxime
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
Procedure:
-
Suspend 3-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq).
-
Optionally, add a catalytic amount of pyridine.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Amidoxime Formation | Step 2: Oxadiazole Cyclization |
| Key Reagents | 3-Cyanobenzaldehyde, Hydroxylamine HCl, Na₂CO₃ | 3-Formylbenzamidoxime, Acetic Anhydride |
| Solvent | Ethanol/Water | Acetic Anhydride (reagent and solvent) |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 2-4 hours | 3-6 hours |
| Expected Yield | 80-90% | 70-85% |
| Purification Method | Filtration and washing | Column Chromatography |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Cyanobenzaldehyde | C₈H₅NO | 131.13 | White to light yellow crystalline powder |
| 3-Formylbenzamidoxime | C₈H₈N₂O₂ | 164.16 | White solid |
| This compound | C₁₀H₈N₂O₂ | 188.18 | Solid |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Amidoxime Formation | - Incomplete reaction. - Impure starting materials. - Suboptimal pH or temperature. | - Increase reaction time and monitor by TLC. - Ensure the purity of 3-cyanobenzaldehyde. - Use fresh hydroxylamine solution. - Optimize the amount of base to maintain appropriate pH. |
| Low Yield in Cyclization Step | - Incomplete cyclodehydration. - Hydrolysis of the O-acyl amidoxime intermediate. - Thermal degradation of the product. | - Ensure sufficient heating (reflux). - Consider using microwave irradiation. - Use anhydrous conditions. - Minimize reaction time once the starting material is consumed. |
| Presence of Multiple Spots on TLC of Final Product | - Incomplete reaction. - Formation of side products (e.g., hydrolyzed intermediate, rearrangement products). | - Optimize reaction conditions (time, temperature). - Ensure anhydrous conditions. - Purify carefully using column chromatography with an optimized eluent system. |
| Difficulty in Purifying the Final Product | - Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |
Visualizations
References
Catalyst Selection for Efficient 1,2,4-Oxadiazole Synthesis: A Technical Support Center
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the synthesis of 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: Analytical data (e.g., TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with a significant amount of starting materials remaining.
-
Probable Causes & Solutions:
-
Incomplete Acylation of Amidoxime: Ensure the carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA can be effective.[1]
-
Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate is often the most challenging step.[1][2]
-
For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary.[1]
-
For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1][3] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1][4]
-
-
Incompatible Functional Groups: Unprotected hydroxyl (-OH) or amino (-NH2) groups on the starting materials can interfere with the reaction.[1] Consider using appropriate protecting groups.
-
Poor Solvent Choice: Aprotic solvents like DMF, THF, DCM, and MeCN generally yield good results in base-catalyzed cyclizations, whereas protic solvents like water or methanol can be unsuitable.[1]
-
Issue 2: Formation of Significant Side Products
-
Symptom: Analytical data indicates the presence of major impurities alongside the desired 1,2,4-oxadiazole.
-
Probable Causes & Solutions:
-
Hydrolysis of O-Acyl Amidoxime: A common side reaction is the cleavage of the O-acyl amidoxime intermediate, especially in the presence of water or during prolonged heating.[1][2] To mitigate this, minimize reaction time and temperature for the cyclodehydration step and ensure anhydrous conditions when using a base.[1]
-
Boulton-Katritzky Rearrangement: 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo thermal rearrangement to form other heterocycles, a process that can be facilitated by acid or moisture.[1][2] To prevent this, use neutral, anhydrous conditions for workup and purification, and store the product in a dry environment.[1]
-
Nitrile Oxide Dimerization: In syntheses proceeding via a 1,3-dipolar cycloaddition, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1] To favor the desired reaction with the nitrile, use the nitrile as the solvent or in large excess.[1]
-
Issue 3: Catalyst Deactivation or Inefficiency
-
Symptom: The reaction fails to proceed to completion, even with appropriate starting materials and conditions.
-
Probable Causes & Solutions:
-
Presence of Moisture: Catalysts like TBAF are sensitive to moisture.[3] Ensure the use of anhydrous solvents and reagents.
-
Catalyst Contamination: Some reagents can be corrosive to the reaction vessel, leading to contamination of the catalyst.[3][4] Consider using specialized reaction vessels for large-scale syntheses with fluoride-based catalysts.[3][4]
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for various catalytic systems used in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, providing a comparative overview of their efficiency.
| Catalyst/Reagent | Base/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Thermal) | - | Toluene or Xylene | Reflux | Variable | Moderate | [1] |
| TBAF | - | THF or MeCN | Room Temp | Variable | Good to Excellent | [1][3][4] |
| NaOH or KOH | - | DMSO | Room Temp | Variable | Good to Excellent | [1][4] |
| PTSA-ZnCl₂ | - | - | - | - | Good | [5] |
| Graphene Oxide (GO) | - | Ethanol-Water | 80 | 24h (for intermediate) | 73 | [6] |
| Microwave Irradiation | K₂CO₃ | - | - | Short | Good | [7] |
| Vilsmeier Reagent | Triethylamine | CH₂Cl₂ | Room Temp | 3h | 61-93 | [4][7] |
Experimental Protocols
1. General Procedure for Base-Mediated Cyclization using TBAF
This protocol describes a common method for the synthesis of 1,2,4-oxadiazoles from an O-acyl amidoxime intermediate using TBAF as a catalyst.[1][3][4]
-
Step 1: O-Acylation of Amidoxime
-
Dissolve the amidoxime in a suitable anhydrous aprotic solvent (e.g., THF, DCM).
-
Add a base (e.g., pyridine, DIPEA).
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction to isolate the O-acyl amidoxime intermediate.
-
-
Step 2: Cyclodehydration
-
Dissolve the purified O-acyl amidoxime in anhydrous THF.
-
Add a catalytic amount of TBAF (1 M solution in THF).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography.
-
2. One-Pot Synthesis using NaOH/DMSO
This protocol outlines a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and acylating agents.[1][4]
-
To a solution of the amidoxime in DMSO, add powdered NaOH or KOH.
-
Stir the mixture at room temperature for a specified time.
-
Add the acylating agent (e.g., acyl chloride, anhydride, or ester) dropwise.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup, extract the product, and purify as necessary.
Visualizations
Caption: General experimental workflow for the two-step synthesis of 1,2,4-oxadiazoles.
Caption: Troubleshooting guide for low yield in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Synthetic Routes for 3,5-Disubstituted 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold is a crucial pharmacophore in modern drug discovery, often serving as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles. The efficient construction of this heterocyclic system is, therefore, of paramount importance to medicinal chemists and researchers in drug development. This guide provides a comprehensive comparison of the primary synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through several distinct pathways, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, scalability, and the need for rapid library synthesis. The following table summarizes the key quantitative parameters for the most common synthetic strategies.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Classical Two-Step Synthesis | Amidoxime, Acyl Chloride, Pyridine | 6-12 hours | Reflux | 60-95% | Well-established, broad substrate scope, generally high yields.[1] | Multi-step process requiring isolation of intermediates.[2][3] |
| One-Pot Synthesis in Superbase | Amidoxime, Carboxylic Acid Ester, NaOH, DMSO | 4-24 hours | Room Temperature | 11-90% | One-pot procedure, mild conditions, simple purification.[1][4] | Variable yields, longer reaction times, sensitive to -OH and -NH2 groups.[4] |
| Microwave-Assisted Synthesis | Amidoxime, Carboxylic Acid, Coupling Agent | 10-30 minutes | 120-160 °C | High (>80%) | Drastically reduced reaction times, high yields, suitable for high-throughput synthesis.[5] | Requires specialized microwave reactor equipment. |
| 1,3-Dipolar Cycloaddition | Hydroximinoyl Chloride, Nitrile, Triethylamine | 12-24 hours | Room Temperature | 19-60% | Access to specific substitution patterns.[2] | Potential for nitrile oxide dimerization, sometimes lower yields.[4] |
| Oxidative Cyclization | N-Acyl Amidine, N-Bromosuccinimide (NBS) | Not specified | Room Temperature | 91-99% | Very high yields, mild conditions.[2] | Newer method, substrate scope may be less explored. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental transformations for the key synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles.
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Protocol 1: Classical Two-Step Synthesis via Acyl Chloride
This method involves the acylation of a substituted amidoxime with an acyl chloride, followed by thermal cyclodehydration.[1]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[1]
Protocol 2: One-Pot Synthesis in a Superbase Medium
This modern approach facilitates the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[1]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.[1]
Protocol 3: Microwave-Assisted One-Pot Synthesis
This protocol utilizes microwave irradiation to significantly accelerate the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[5]
Materials:
-
Substituted Carboxylic Acid (1.0-1.2 eq)
-
Coupling Agent (e.g., HBTU, HATU) (1.1 eq)
-
Organic Base (e.g., DIEA) (2.0-3.0 eq)
-
Substituted Amidoxime (1.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.
-
Add the organic base to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amidoxime to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[5]
Protocol 4: 1,3-Dipolar Cycloaddition of Nitrile Oxides
This method involves the in-situ generation of a nitrile oxide from a hydroximinoyl chloride, which then undergoes a cycloaddition reaction with a nitrile.
Materials:
-
Substituted Hydroximinoyl Chloride (1.0 eq)
-
Substituted Nitrile (can be used as solvent or in excess)
-
Triethylamine (or other suitable base)
-
Anhydrous, non-protic solvent (e.g., toluene, dichloromethane) if nitrile is not the solvent
Procedure:
-
Dissolve the hydroximinoyl chloride and the nitrile in an anhydrous solvent in a reaction vessel.
-
Add a base, such as triethylamine, dropwise to the mixture at room temperature to generate the nitrile oxide in situ.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
After completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,2,4-oxadiazole.[6]
Protocol 5: NBS-Promoted Oxidative Cyclization
This protocol describes the synthesis of 1,2,4-oxadiazoles through the oxidative cyclization of N-acyl amidines.[2]
Materials:
-
N-Acyl Amidine (1.0 eq)
-
N-Bromosuccinimide (NBS)
-
Base (e.g., potassium carbonate)
-
Ethyl Acetate (as solvent)
Procedure:
-
Dissolve the N-acyl amidine in ethyl acetate at room temperature.
-
Add NBS to the solution to form an N-brominated intermediate.
-
Add a base to promote dehydrobromination and subsequent N-O bond formation, leading to the cyclized product.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1,2,4-Oxadiazoles: Modern Alternatives to the Tiemann and Krüger Method
The 1,2,4-oxadiazole ring is a cornerstone in medicinal chemistry, prized for its role as a bioisostere for amide and ester groups, which enhances the metabolic stability of drug candidates.[1] Since its initial synthesis in 1884 by Tiemann and Krüger, a multitude of synthetic routes have emerged, offering significant improvements in efficiency, substrate scope, and reaction conditions.[2] This guide provides a comparative analysis of key alternative methods to the classical Tiemann and Krüger synthesis, complete with experimental data and detailed protocols for researchers in drug discovery and development.
The Classical Approach: Tiemann and Krüger Synthesis
The traditional Tiemann and Krüger method involves the acylation of an amidoxime with an acyl chloride, followed by a thermal cyclodehydration to form the 1,2,4-oxadiazole ring.[3] This reaction proceeds through an O-acylamidoxime intermediate. While foundational, this method often suffers from drawbacks such as harsh reaction conditions (high temperatures), long reaction times (6-12 hours), and the formation of byproducts, which can complicate purification and lead to lower yields.[4][5]
Key Alternative Synthetic Strategies
Modern synthetic chemistry has introduced several innovative and more efficient alternatives to the classical method. These can be broadly categorized into three main approaches: variations of the acylation-cyclization of amidoximes, 1,3-dipolar cycloadditions, and oxidative cyclization methods.
1. Acylation of Amidoximes with Carboxylic Acid Derivatives: This is the most widely applied method for synthesizing 1,2,4-oxadiazoles and can be considered a [4+1] approach, where four atoms come from the amidoxime and one from the acylating agent.[2]
-
Using Carboxylic Acids with Coupling Agents: Carboxylic acids can be activated in situ with various coupling reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI).[2] These reactions can be performed under a range of conditions, from room temperature to elevated temperatures, and sometimes even solvent-free or under microwave irradiation.[2]
-
Base-Mediated Condensation with Esters or Acids: A significant advancement is the use of a superbase medium, such as powdered sodium hydroxide in DMSO, for the reaction of amidoximes with carboxylic acid esters or the acids themselves.[3] This one-pot procedure often proceeds at room temperature and provides good to excellent yields.[6]
2. 1,3-Dipolar Cycloaddition: This [3+2] cycloaddition reaction involves the reaction of a nitrile oxide with a nitrile.[2] A notable drawback of this method is the potential for the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides.[3] However, the use of catalysts, such as platinum(IV), can facilitate the desired cycloaddition under mild conditions.[3]
3. Oxidative Cyclization Methods: These newer methods form the 1,2,4-oxadiazole ring through an oxidative process, creating either an N-O or a C-O bond.[7] Examples include the copper-catalyzed cascade reaction of amidines and methylarenes, or the N-bromosuccinimide (NBS)-promoted oxidative cyclization of N-acyl amidines.[6][7] These reactions often proceed under mild, room temperature conditions.[6]
Comparative Analysis of Synthetic Methods
The following table summarizes the quantitative data for various synthetic methods for 3,5-disubstituted 1,2,4-oxadiazoles, providing a clear comparison of their efficiency and reaction conditions.
| Method | Precursors | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Tiemann & Krüger | Amidoxime, Acyl Chloride | Pyridine | Pyridine | Reflux | 6-12 h | Variable | |
| Base-Mediated (Ester) | Amidoxime, Carboxylic Acid Ester | NaOH (powder) | DMSO | Room Temp. | 4-24 h | 60-95 | |
| Base-Mediated (Acid) | Amidoxime, Carboxylic Acid | NaOH (powder) | DMSO | Room Temp. | 4-24 h | 61-93 | [3] |
| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | CH2Cl2/DMF | Room Temp. | 2-5 h | 61-93 | [3] |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Platinum(IV) catalyst | Various | Mild | Variable | Variable | [3] |
| NBS Oxidative Cyclization | N-Acyl Amidine | NBS | Ethyl Acetate | Room Temp. | 1-2 h | 91-99 | [6] |
| Microreactor Synthesis | Arylnitrile, Hydroxylamine, Acyl Chloride | (Flow) | THF/Pyridine | 100-140 °C | ~30 min | 45-80 | [5] |
| One-Pot from Nitriles | Nitrile, Hydroxylamine HCl, Aldehyde | Base | Various | Room Temp. | Variable | 27-76 | [8][9] |
Experimental Protocols
1. Tiemann and Krüger Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole
-
Materials: Substituted Amidoxime (1.0 eq), Substituted Acyl Chloride (1.1 eq), Pyridine.
-
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
2. Base-Mediated Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
-
Materials: Substituted Amidoxime (1.0 eq), Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq), Sodium Hydroxide (powdered, 2.0 eq), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
3. NBS-Promoted Oxidative Cyclization of N-Acyl Amidines [6]
-
Materials: N-Acyl Amidine, N-Bromosuccinimide (NBS), Ethyl Acetate.
-
Procedure:
-
Dissolve the N-acyl amidine in ethyl acetate at room temperature.
-
Add NBS to the solution.
-
Stir the reaction at room temperature for the appropriate time (typically 1-2 hours), monitoring by TLC.
-
Upon completion, proceed with a standard aqueous workup.
-
Purify the resulting 1,2,4-oxadiazole by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the classical Tiemann & Krüger synthesis and a modern, one-pot alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 1,2,4-Oxadiazole Isomers
The 1,2,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester groups. This five-membered heterocycle exists in different isomeric forms, and the arrangement of its nitrogen and oxygen atoms can significantly influence its pharmacological profile. This guide provides a comparative study of the biological activities of 1,2,4-oxadiazole isomers, focusing on their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Antimicrobial Activity: A Direct Comparison of Positional Isomers
A study on oxadiazole congeners provides a direct comparison of the antimicrobial activity of two positional isomers of 1,2,4-oxadiazole: 3-(4-hydroxyphenyl)-5-methyl-1,2,4-oxadiazole and 5-(4-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole. The minimum inhibitory concentration (MIC) of these compounds was evaluated against Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of 1,2,4-Oxadiazole Isomers [1]
| Compound/Isomer | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | Fungal (A. niger) |
| 3-(4-hydroxyphenyl)-5-methyl-1,2,4-oxadiazole | 25 | >200 | 25 |
| 5-(4-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole | >200 | 25 | 25 |
| Ofloxacin (standard) | 10 | 10 | - |
| Ketoconazole (standard) | - | - | 10 |
The results indicate that the position of the substituents on the 1,2,4-oxadiazole ring significantly impacts the antimicrobial spectrum. The isomer with the 4-hydroxyphenyl group at the 3-position demonstrated notable activity against S. aureus and A. niger, while its counterpart with the same group at the 5-position was effective against E. coli and A. niger.[1] This highlights the importance of isomeric configuration in the design of selective antimicrobial agents.
Anticancer Activity of 1,2,4-Oxadiazole Derivatives
A series of 3,5-disubstituted-1,2,4-oxadiazoles were synthesized and evaluated for their in vitro anti-proliferative activities against a panel of cancer cell lines. Several compounds exhibited significant and selective cytotoxic effects.
Table 2: Anticancer Activity (IC₅₀ in μM) of Selected 3,5-Disubstituted-1,2,4-Oxadiazole Derivatives
| Compound ID | 3-Position Substituent | 5-Position Substituent | Pancreatic Cancer (MIA PaCa-2) | Prostate Cancer (PC-3) |
| 3f | 4-Chlorophenyl | 2-Naphthyl | 0.08 | >10 |
| 3h | 4-Methoxyphenyl | 2-Naphthyl | 0.05 | >10 |
| 3j | 4-Nitrophenyl | 2-Naphthyl | 0.04 | >10 |
| 3k | 3,4-Dichlorophenyl | 2-Naphthyl | 0.02 | >10 |
| 3n | 4-Pyridyl | 3-Indolyl | >10 | 0.0002 |
The data reveals that certain substitution patterns on the 1,2,4-oxadiazole ring can lead to potent and selective anticancer activity. For instance, compounds with a 2-naphthyl group at the 5-position and various substituted phenyl groups at the 3-position showed high potency against pancreatic cancer cell lines. In contrast, a derivative with a 3-indolyl group at the 5-position and a 4-pyridyl group at the 3-position displayed remarkable and highly selective activity against prostate cancer cells.
Anti-inflammatory Activity and Mechanism of Action
Certain 1,2,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor involved in the inflammatory response.
dot
References
Validating the Structure of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde using 2D NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive framework for validating the structure of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde by employing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed experimental protocol and a complete set of expected spectral data from COSY, HSQC, and HMBC experiments. This guide will objectively demonstrate how these techniques, when used in conjunction, provide irrefutable evidence for the precise connectivity of the benzaldehyde and 5-methyl-1,2,4-oxadiazole moieties.
Experimental Protocol
A detailed methodology for the acquisition of 2D NMR data is crucial for reproducibility and accurate interpretation.
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a cryoprobe.
Sample Preparation:
-
Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
1D NMR Spectra Acquisition:
-
Standard ¹H and ¹³C{¹H} NMR spectra are acquired to determine the chemical shifts of all proton and carbon signals.
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Acquired to identify proton-proton (¹H-¹H) spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquired to identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquired to identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations. The experiment should be optimized for a long-range coupling constant of 8 Hz.
Data Presentation: Predicted 2D NMR Correlations
The following tables summarize the expected quantitative data from the 2D NMR experiments, which are essential for the structural validation of this compound.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CHO | ~10.0 | ~192 |
| 2 | Ar-CH | ~8.2 | ~130 |
| 3 | Ar-C | - | ~135 |
| 4 | Ar-CH | ~8.0 | ~132 |
| 5 | Ar-CH | ~7.7 | ~129 |
| 6 | Ar-CH | ~7.9 | ~134 |
| 7 | Ar-C | - | ~137 |
| 8 | C=N | - | ~168 |
| 9 | O | - | - |
| 10 | N | - | - |
| 11 | C-CH₃ | - | ~175 |
| 12 | CH₃ | ~2.7 | ~12 |
Table 2: Expected ¹H-¹H COSY Correlations
| Proton (¹H) | Correlating Proton(s) (¹H) |
| H-2 | H-4 (weak), H-6 (weak) |
| H-4 | H-2 (weak), H-5 |
| H-5 | H-4, H-6 |
| H-6 | H-2 (weak), H-5 |
Table 3: Expected ¹H-¹³C HSQC Correlations
| Proton (¹H) | Correlating Carbon (¹³C) |
| H-1 (CHO) | C-1 |
| H-2 | C-2 |
| H-4 | C-4 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-12 (CH₃) | C-12 |
Table 4: Expected ¹H-¹³C HMBC Correlations
| Proton (¹H) | Correlating Carbon(s) (¹³C) |
| H-1 (CHO) | C-7, C-2, C-6 |
| H-2 | C-4, C-6, C-7, C-8 |
| H-4 | C-2, C-5, C-6, C-8 |
| H-5 | C-3, C-4, C-7 |
| H-6 | C-2, C-4, C-5, C-7 |
| H-12 (CH₃) | C-11 |
Visualization of the Validation Workflow
The logical flow of using 2D NMR to validate the molecular structure is illustrated below.
Caption: 2D NMR structural validation workflow.
Comparative Analysis and Structural Elucidation
The synergistic application of COSY, HSQC, and HMBC experiments provides a robust method for piecing together the molecular structure of this compound.
-
COSY Spectroscopy: This experiment is fundamental in establishing the connectivity of the protons on the benzaldehyde ring. The expected correlations between H-4 and H-5, and H-5 and H-6 will confirm the presence of adjacent protons. The weaker meta-couplings (e.g., H-2 to H-6) and para-couplings (e.g., H-2 to H-4) further define the substitution pattern of the aromatic ring. The absence of COSY correlations for the aldehyde proton (H-1) and the methyl protons (H-12) confirms they are isolated spin systems.
-
HSQC Spectroscopy: This experiment provides a direct link between each proton and the carbon to which it is attached. This is crucial for assigning the carbon signals of the benzaldehyde ring and the methyl group. For instance, the proton at ~10.0 ppm will correlate with the carbon at ~192 ppm, unequivocally identifying the aldehyde group.
-
HMBC Spectroscopy: The HMBC spectrum is the cornerstone for connecting the different fragments of the molecule. Key expected correlations include:
-
The correlation between the aldehyde proton (H-1) and the aromatic carbons C-2 and C-6 confirms the position of the aldehyde group on the ring.
-
The long-range correlations from the aromatic protons (specifically H-2 and H-4) to the oxadiazole carbon C-8 are critical. This provides unambiguous evidence for the attachment of the oxadiazole ring at the C-3 position of the benzaldehyde moiety.
-
The correlation between the methyl protons (H-12) and the oxadiazole carbon C-11 confirms the position of the methyl group on the heterocyclic ring.
-
By systematically analyzing the correlations from these three 2D NMR experiments, a researcher can confidently assemble the complete molecular structure of this compound, leaving no ambiguity about the connectivity of its constituent parts. This rigorous approach is indispensable for the validation of novel chemical entities in a research and development setting.
Comparative Analysis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and its structural isomers. Due to the limited availability of public experimental data for this compound, this guide leverages data from structurally related compounds to provide a valuable comparative context for researchers working with this class of molecules.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the available and predicted physicochemical and spectroscopic data for this compound and its positional isomers. This comparative layout allows for a quick assessment of the similarities and differences in their fundamental properties.
| Property | This compound | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
| CAS Number | 852180-68-8[1] | 273727-50-7[2][3][4][5] | 876316-27-7[6] |
| Molecular Formula | C₁₀H₈N₂O₂[1] | C₁₀H₈N₂O₂[2][3] | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [1] | 188.18 g/mol [2][3][4] | 188.18 g/mol |
| Appearance | Solid[1] | - | - |
| Purity | ≥95.0%[1] | ≥97%[4] | - |
| Melting Point | - | - | 135.4-136.5 °C[6] |
| Boiling Point | - | - | 354.3±44.0 °C (Predicted)[6] |
| ¹H NMR | No data available | No data available | No data available |
| ¹³C NMR | No data available | No data available | No data available |
| IR Spectroscopy | No data available | No data available | No data available |
| Mass Spectrometry | No data available | No data available | No data available |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is finely ground with KBr and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Characteristic absorption bands for functional groups such as the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (1600-1450 cm⁻¹), and C-H stretches are analyzed.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum provides the molecular weight of the compound (from the molecular ion peak) and information about its structure from the fragmentation pattern.
Visualizing Synthesis and Structure
The following diagrams illustrate a plausible synthetic pathway for this class of compounds and the structural relationship between the isomers.
Caption: General synthetic workflow for 1,2,4-oxadiazoles.
Caption: Relationship between structural isomers.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | C10H8N2O2 | CID 18545510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. 876316-27-7 CAS MSDS (4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Structure-activity relationship (SAR) studies of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde analogs
A Comparative Guide to the Structure-Activity Relationships of 1,2,4-Oxadiazole Derivatives
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for ester and amide functionalities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for several series of 1,2,4-oxadiazole analogs. While specific SAR studies on 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde analogs are not extensively available in the current literature, this document consolidates data from recent research on other 1,2,4-oxadiazole derivatives to illuminate the structural requirements for various biological activities. The following sections present quantitative data, experimental protocols, and workflow visualizations from studies targeting Alzheimer's disease and bacterial infections, offering valuable insights for researchers and drug development professionals.
Case Study 1: 1,2,4-Oxadiazole Derivatives as Multi-Target Agents for Alzheimer's Disease
A series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their potential to inhibit key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several compounds demonstrated excellent inhibitory activity against AChE, with some being more potent than the reference drug, donepezil.[2][3]
Quantitative SAR Data
The inhibitory activities of representative 1,2,4-oxadiazole analogs against AChE and BuChE are summarized below. The data highlights the influence of different substituents on the oxadiazole core.
| Compound ID | R1 | R2 | AChE IC50 (µM)[2] | BuChE IC50 (µM)[2] |
| 2b | Phenyl | 4-aminophenyl | 0.0158 | > 100 |
| 2c | Benzyl | 4-aminophenyl | 0.021 | > 100 |
| 2d | Thienyl | 4-aminophenyl | 0.087 | > 100 |
| 3a | Phenyl | 4-nitrophenyl | 0.092 | 85.32 |
| 4a | Phenyl | 4-aminobenzyloxy | 0.121 | > 100 |
| Donepezil | - | - | 0.123 | 7.45 |
| Rivastigmine | - | - | 2.54 | 0.043 |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay: The inhibitory activity against AChE (from electric eel) and BuChE (from equine serum) was determined using a modified Ellman's spectrophotometric method. The assay mixture contained the enzyme, 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB (Ellman's reagent), and the test compound at varying concentrations. The reaction was initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The hydrolysis of the substrate was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a spectrophotometer. The percentage of inhibition was calculated, and the IC50 values were determined from the log concentration-inhibition curves.
Workflow Visualization
The general workflow for the synthesis and evaluation of the anti-Alzheimer's agents is depicted below.
Caption: Synthetic and evaluation workflow for 1,2,4-oxadiazole anti-Alzheimer's agents.
Case Study 2: 3,5-Diaryl-1,2,4-oxadiazole Derivatives as Antibacterial Agents
A series of twenty 3,5-diaryl-1,2,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against a panel of standard bacteria. The study found that nitrated derivatives exhibited the most promising results, particularly against Escherichia coli.[4]
Quantitative SAR Data
The antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC), for selected derivatives is shown below. This data illustrates the impact of substituent placement and nature on antibacterial potency.
| Compound ID | R1 (at position 3) | R2 (at position 5) | MIC against E. coli (µM)[4] |
| 25 | 4-Chlorophenyl | 3-Bromophenyl | > 100 |
| 27 | 4-Chlorophenyl | 3-Nitrophenyl | 60 |
| 35 | 3-Pyridyl | 2-Bromophenyl | > 100 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Experimental Protocols
Synthesis of 3,5-Diaryl-1,2,4-oxadiazoles: The synthesis involved the reaction of an appropriate amidoxime with an acyl chloride derived from a substituted benzoic acid.[4]
Antibacterial Screening: The initial screening was performed using the agar-diffusion technique with 100 µM solutions of the test compounds. For active compounds, the Minimum Inhibitory Concentration (MIC) was determined by a serial dilution method in microtiter plates against five standard ATCC bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Proteus mirabilis, and Staphylococcus aureus.[4]
Logical Relationship Visualization
The relationship between chemical structure and antibacterial activity observed in this study is outlined in the diagram below.
Caption: SAR logic for antibacterial 3,5-diaryl-1,2,4-oxadiazoles.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
Benchmarking the Performance of Novel 1,2,4-Oxadiazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Its unique properties, including its role as a bioisostere for amide and ester groups, contribute to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1][4] This guide provides a comparative analysis of novel 1,2,4-oxadiazole-based inhibitors against established alternatives, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Key Signaling Pathways
1,2,4-oxadiazole derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival.[3][5]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives incorporating a 1,2,4-oxadiazole moiety have been investigated for their antiproliferative activity.[1] Compounds 15 and 19 from this series demonstrated potent EGFR inhibitory activity and induced apoptosis through the activation of caspases 8 and 9, an increase in Bax, and a decrease in Bcl-2 protein levels.[1]
Comparison of EGFR Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) |
| Compound 15 | EGFR | Data not specified | Various cancer cell lines | Erlotinib | Not specified |
| Compound 19 | EGFR | Data not specified | Various cancer cell lines | Erlotinib | Not specified |
Experimental Protocol: EGFR Kinase Assay
The EGFR inhibitory activity of the compounds can be determined using a variety of commercially available kinase assay kits. A typical protocol involves the following steps:
-
Preparation of Reagents : Recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are prepared in a kinase assay buffer.
-
Compound Incubation : The test compounds (1,2,4-oxadiazole derivatives and reference inhibitor) are serially diluted and incubated with the EGFR enzyme.
-
Kinase Reaction Initiation : The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation : The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) or by measuring the consumption of ATP using a luminescent assay.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition.
Tubulin Polymerization Inhibitors
Certain 1,2,4-oxadiazole derivatives linked to a 1,3,4-oxadiazole moiety have been identified as potent tubulin-binding agents.[3] Molecular docking studies have revealed that these compounds exhibit a high affinity for the colchicine binding site on tubulin, thereby inhibiting its polymerization and arresting the cell cycle.
Experimental Protocol: Tubulin Polymerization Assay
The effect of the 1,2,4-oxadiazole derivatives on tubulin polymerization can be monitored by a fluorescence-based assay:
-
Tubulin Preparation : Purified tubulin is kept on ice to prevent self-assembly. A fluorescence reporter (e.g., DAPI) is included in the polymerization buffer.
-
Initiation of Polymerization : The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring : The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Inhibitor Testing : The assay is performed in the presence and absence of the test compounds and a known tubulin polymerization inhibitor (e.g., colchicine).
-
Data Analysis : The rate of polymerization and the maximum polymer mass are determined from the fluorescence curves. The IC50 values are calculated from the dose-response curves.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for tubulin polymerization assay.
Antimicrobial Activity: Targeting Bacterial Enzymes
Novel 1,2,4-oxadiazole/pyrrolidine hybrids have been designed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1]
Comparison of Antibacterial Activity
| Compound | Target | IC50 (nM) vs. E. coli DNA Gyrase | Reference Compound | IC50 (nM) |
| Compound 9 | DNA Gyrase/Topo IV | 120-270 | Novobiocin | ~120-270 |
| Compound 15 | DNA Gyrase/Topo IV | 120-270 | Novobiocin | ~120-270 |
| Compound 16 | DNA Gyrase/Topo IV | 120 | Novobiocin | ~120-270 |
| Compound 19 | DNA Gyrase/Topo IV | 120-270 | Novobiocin | ~120-270 |
| Compound 21 | DNA Gyrase/Topo IV | 120-270 | Novobiocin | ~120-270 |
Experimental Protocol: DNA Gyrase Supercoiling Assay
The inhibitory effect of the compounds on DNA gyrase activity can be assessed by monitoring the supercoiling of relaxed plasmid DNA:
-
Reaction Mixture : A reaction mixture containing relaxed plasmid DNA, E. coli DNA gyrase, and ATP in an assay buffer is prepared.
-
Compound Addition : The 1,2,4-oxadiazole derivatives or a known inhibitor (e.g., novobiocin) are added to the reaction mixture at various concentrations.
-
Incubation : The reaction is incubated at 37°C for a specific duration (e.g., 1 hour).
-
Reaction Termination : The reaction is stopped by the addition of a dye-containing loading buffer.
-
Agarose Gel Electrophoresis : The DNA topoisomers (relaxed and supercoiled) are separated by agarose gel electrophoresis.
-
Visualization and Quantification : The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled DNA is quantified to determine the extent of inhibition.
-
IC50 Determination : The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Logical Relationship in DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by 1,2,4-oxadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [ouci.dntb.gov.ua]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vivo Therapeutic Potential of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde Derivatives: A Comparative Analysis
A comprehensive review of the current in vivo data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde derivatives is not possible at this time due to a lack of publicly available research and experimental data.
Extensive searches of scientific literature databases have not yielded any specific in vivo validation studies for compounds with the this compound core structure. This suggests that research into the in vivo therapeutic potential of this specific class of derivatives may be in the very early stages of discovery, proprietary, or not yet published in peer-reviewed journals.
For a comparative guide to be constructed, data from head-to-head in vivo studies are essential. These studies would need to compare the efficacy, safety, and pharmacokinetic profiles of these derivatives against established alternative therapies or placebo controls.
Hypothetical Experimental Workflow for In Vivo Validation
Should such research be undertaken, a typical experimental workflow for the in vivo validation of a novel therapeutic agent would likely follow the logical progression outlined below. This workflow is a generalized representation and would be adapted based on the specific therapeutic area and the compound's proposed mechanism of action.
Caption: Generalized workflow for preclinical in vivo validation of a novel therapeutic compound.
Hypothetical Signaling Pathway Inhibition
Many therapeutic agents are designed to inhibit specific signaling pathways that are dysregulated in disease. For instance, if the this compound derivatives were hypothesized to be kinase inhibitors, a simplified representation of their mechanism of action could be visualized as follows.
Caption: Diagram of a hypothetical signaling pathway inhibited by the therapeutic agent.
Data Presentation and Experimental Protocols
Without experimental data, the creation of comparative tables and detailed protocols is not feasible. However, should data become available, the following structure would be utilized for a clear and concise presentation.
Table 1: Comparative Efficacy in [Specify Animal Model]
| Compound | Dosing Regimen | Primary Endpoint (e.g., Tumor Growth Inhibition %) | Secondary Endpoint (e.g., Survival Rate) | p-value vs. Control |
| Derivative 1 | [e.g., 10 mg/kg, oral, QD] | [Data] | [Data] | [Data] |
| Derivative 2 | [e.g., 20 mg/kg, IV, BIW] | [Data] | [Data] | [Data] |
| Alternative Therapy | [Standard Dosing] | [Data] | [Data] | [Data] |
| Vehicle Control | [Matching Regimen] | [Data] | [Data] | N/A |
Table 2: Comparative Pharmacokinetic Profiles
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Derivative 1 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Derivative 2 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Alternative Therapy | [Data] | [Data] | [Data] | [Data] | [Data] |
Experimental Protocols
Detailed methodologies for key experiments would be provided in this section. For example:
Protocol: In Vivo Efficacy Study in Xenograft Model
-
Cell Culture and Implantation: Describe the cancer cell line used, culture conditions, and the procedure for subcutaneous or orthotopic implantation into immunocompromised mice (e.g., strain, age, sex).
-
Animal Acclimatization and Grouping: Detail the acclimatization period and the method of randomization into treatment and control groups once tumors reach a specified volume.
-
Compound Formulation and Administration: Provide the vehicle used for formulation and the exact route (e.g., oral gavage, intravenous), dose, and frequency of administration for each compound.
-
Efficacy Monitoring: Specify the frequency and method of tumor measurement (e.g., caliper measurements) and the formula used to calculate tumor volume. Note any body weight and clinical sign monitoring.
-
Endpoint and Data Analysis: Define the study endpoint (e.g., tumor volume threshold, specific time point) and the statistical methods used to compare outcomes between groups.
This guide will be updated with specific, data-driven comparisons and detailed protocols as soon as relevant in vivo studies on this compound derivatives become available in the public domain. Researchers with access to such proprietary data are encouraged to apply these structural and visualization frameworks for their internal analyses and presentations.
A Head-to-Head Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Oxadiazole Isomer
The 1,2,4- and 1,3,4-oxadiazole isomers are five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1][2][3] Often employed as bioisosteric replacements for ester and amide functionalities, these rings can enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates.[4][5][6] While both isomers offer advantages, their distinct substitution patterns lead to significant differences in their pharmacological profiles. This guide provides a head-to-head comparison of the 1,2,4- and 1,3,4-oxadiazole scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
Physicochemical and Pharmacokinetic Properties: A Clear Divergence
Experimental data consistently demonstrates that the arrangement of nitrogen atoms in the oxadiazole ring profoundly influences key drug-like properties. The 1,3,4-oxadiazole isomer generally exhibits a more favorable profile in terms of lower lipophilicity, higher aqueous solubility, and improved metabolic stability when compared to its 1,2,4-counterpart.[4]
These differences can be attributed to the distinct charge distributions and dipole moments of the two isomers.[4][6] The 1,3,4-oxadiazole's symmetrical structure leads to a lower dipole moment, which is often associated with improved pharmacokinetic properties.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Observations |
| Lipophilicity (LogD) | Generally Higher | Generally Lower | 1,3,4-isomers are often an order of magnitude less lipophilic, which can lead to improved solubility and reduced off-target effects.[4] |
| Aqueous Solubility | Generally Lower | Generally Higher | The lower lipophilicity of 1,3,4-oxadiazoles typically translates to better aqueous solubility, a critical factor for oral bioavailability.[4] |
| Metabolic Stability | Variable, can be susceptible to ring cleavage | Generally Higher | The 1,3,4-oxadiazole ring is often more metabolically robust.[4][6] The O-N bond in the 1,2,4-isomer can be more prone to enzymatic reduction and subsequent ring opening.[6] |
| hERG Inhibition | Higher Potential | Lower Potential | Studies on matched pairs have shown that 1,3,4-oxadiazoles tend to have a lower propensity for hERG channel inhibition, a key consideration for cardiac safety.[4] |
| Aromaticity | Lower, behaves more like a conjugated diene | Higher | The greater aromatic character of the 1,3,4-oxadiazole contributes to its increased stability.[7] |
Biological Activity: A Tale of Two Scaffolds
Both 1,2,4- and 1,3,4-oxadiazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][8][9][10] The choice of scaffold can, however, influence potency and selectivity for a given biological target.
| Biological Target/Activity | 1,2,4-Oxadiazole Derivatives | 1,3,4-Oxadiazole Derivatives |
| Anticancer | Reported as apoptosis inducers and inhibitors of various kinases.[11] Some derivatives show potent cytotoxicity against cell lines such as MCF-7, A-549, and A-375.[8] | Numerous derivatives have been synthesized and evaluated as anticancer agents, with some showing potent activity against a range of cancer cell lines.[12][13] |
| Anti-tuberculosis | Substituted 1,2,4-oxadiazoles have shown potent in vitro activity against Mycobacterium tuberculosis.[8] | |
| Antimicrobial | Derivatives have demonstrated antibacterial and antifungal activities.[14] | Compounds have shown good antibacterial and anti-inflammatory activity, and moderate antifungal activity.[9] |
| Anti-inflammatory | Derivatives have been explored for their anti-inflammatory potential.[8] | Some derivatives have shown analgesic and anti-inflammatory effects.[9][15] |
| Antiviral | Raltegravir, an HIV integrase inhibitor, is a marketed drug containing a 1,3,4-oxadiazole core.[9] |
Signaling Pathway Modulation: Targeting the PI3K/Akt/mTOR Pathway
Both 1,2,4- and 1,3,4-oxadiazole-containing compounds have been investigated as modulators of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by oxadiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are summarized protocols for key in vitro assays.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (final concentration, e.g., 1 µM) is incubated with the liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Kinetic Aqueous Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Protocol:
-
Stock Solution: A stock solution of the test compound is prepared in DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.
-
Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for dissolution.
-
Precipitate Detection/Separation: The solubility is determined by detecting the point at which the compound precipitates, often measured by turbidimetry (nephelometry). Alternatively, the solution can be filtered to remove any undissolved precipitate.
-
Quantification: The concentration of the dissolved compound in the clear solution (or filtrate) is determined, typically by UV-Vis spectrophotometry or LC-MS/MS, against a standard curve.
hERG Patch Clamp Assay
This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.
Protocol:
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch Clamp Setup: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG current. This typically involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application: The test compound is applied at various concentrations to the cell, and the effect on the hERG current is recorded.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated to generate a concentration-response curve and determine the IC50 value, which indicates the potency of the compound to block the hERG channel.
Conclusion
The choice between a 1,2,4- and 1,3,4-oxadiazole scaffold is a critical decision in the drug design process. While both isomers are valuable, the 1,3,4-oxadiazole ring often presents a more attractive overall profile, with generally lower lipophilicity, higher aqueous solubility, and enhanced metabolic stability. However, the specific biological target and the desired structure-activity relationship will ultimately guide the selection of the optimal scaffold. The strategic use of these isomers, informed by robust experimental data, will continue to be a powerful tool in the development of novel therapeutics.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
- 14. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
Safety Operating Guide
Proper Disposal of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Table 1: Hazard Classification and Required Personal Protective Equipment
| Hazard Classification | Personal Protective Equipment (PPE) | Primary Disposal Method |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile) | Collection for licensed hazardous waste disposal.[1][2] |
| Eye Irritation | Safety glasses with side shields or chemical splash goggles.[1][2] | Do not dispose of down the drain.[2][3] |
| Respiratory Irritation | Use in a well-ventilated area or chemical fume hood.[1][2][4] | Segregate from other waste streams.[3][5] |
| Potential Reproductive Toxin | As per institutional guidelines for handling reproductive toxins. | Dispose of through an approved waste disposal plant.[1][2][6] |
| Aquatic Hazard | N/A | Prevent release to the environment.[2][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde waste, including the pure compound, contaminated materials, and empty containers.
Step 1: Waste Segregation and Collection
-
Waste Stream: this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1][2] Do not mix this waste with non-hazardous materials or other chemical waste streams.[1][5]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[1][5][7] The container should be clearly labeled.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1] Affix any additional labels required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Disposal of Unused or Waste Product
-
Pure Compound/Solutions: Carefully transfer any unused or waste this compound into the designated hazardous waste container. Avoid the generation of dust or aerosols.
-
Contaminated Materials: Any items such as gloves, weighing papers, or absorbent pads that have come into contact with the compound should also be placed in the hazardous waste container.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: "Empty" containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
Rinsate Collection: The rinsate from this cleaning process is considered hazardous and must be collected in the designated hazardous waste container.[2][3]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, you must consult your institution's specific guidelines for decontaminated chemical containers.[2]
Step 5: Storage and Final Disposal
-
Storage: Securely seal the hazardous waste container and store it in a designated, well-ventilated, and secure waste accumulation area.[1]
-
Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] The final disposal must be carried out by a licensed and approved hazardous waste disposal company.[1][8]
Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
